molecular formula C12H14O4 B8180336 1,3-Benzenediacetic acid dimethyl ester

1,3-Benzenediacetic acid dimethyl ester

Cat. No.: B8180336
M. Wt: 222.24 g/mol
InChI Key: FTJJIIHTEOUWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediacetic acid dimethyl ester (CAS 36076-19-4) is a high-purity chemical compound supplied for research and development purposes. This compound, with its benzene ring core flanked by two acetic acid methyl ester chains, is a valuable building block in organic synthesis and materials science research. It is structurally characterized by the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . As a diester, it serves as a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel polymers and specialty chemicals. Its structure is related to the para-isomer, P-benzenediacetic acid dimethyl ester (CAS 36076-25-2), which has a documented melting point of 50-53 °C, providing a reference for the physical properties of this compound class . This product is intended for laboratory and research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-9-4-3-5-10(6-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJIIHTEOUWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 1,3-benzenediacetic acid dimethyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1,3-Benzenediacetic Acid Dimethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenediacetic acid dimethyl ester is a significant chemical intermediate whose utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the . In the absence of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an analysis of expected solubility trends. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1,3-benzenediacetic acid dimethyl ester is a critical physicochemical property that influences a multitude of processes in research and development. From reaction kinetics in synthetic chemistry to bioavailability in drug delivery, understanding and quantifying solubility is paramount. This guide provides a foundational understanding of the factors that dictate the solubility of 1,3-benzenediacetic acid dimethyl ester, offering a predictive framework and a practical methodology for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful initial guide.

Molecular Structure and Polarity Analysis

1,3-Benzenediacetic acid dimethyl ester possesses a rigid aromatic core with two opposing methyl ester functional groups. This structure imparts a moderate polarity. The key structural features influencing its solubility are:

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ester Groups (-COOCH₃): The two ester groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

The overall polarity of the molecule is a balance between the nonpolar aromatic ring and the polar ester functionalities. This suggests that 1,3-benzenediacetic acid dimethyl ester will exhibit favorable solubility in a range of moderately polar to polar aprotic solvents.

Predicted Solubility Trends in Common Organic Solvents

Based on the molecular structure, the following trends in solubility can be anticipated:

  • High Solubility: Expected in solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond donors to the ester's carbonyl oxygen. Examples include:

    • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF).

  • Moderate Solubility: Expected in:

    • Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol. While these solvents are polar, the energy required to break the solvent's hydrogen bonding network to accommodate the solute may limit solubility compared to aprotic solvents.

    • Aromatic Solvents: Toluene and Benzene may show some solubility due to favorable pi-pi stacking interactions with the benzene ring of the solute.

  • Low to Negligible Solubility: Expected in:

    • Nonpolar Aliphatic Solvents: Hexane, Heptane, and Cyclohexane. The energy required to overcome the solute's crystal lattice energy is not sufficiently compensated by the weak van der Waals forces with these solvents.

    • Water: The molecule's low capacity for hydrogen bonding and the presence of the large nonpolar aromatic ring will likely result in very low aqueous solubility.[1]

The following diagram illustrates the key molecular interactions influencing solubility.

Key Molecular Interactions Influencing Solubility cluster_interactions Intermolecular Forces Solute 1,3-Benzenediacetic Acid Dimethyl Ester van_der_Waals Van der Waals Forces (Aromatic Ring) Solute->van_der_Waals interacts with dipole_dipole Dipole-Dipole Interactions (Ester Groups) Solute->dipole_dipole interacts with h_bond_acceptor Hydrogen Bond Acceptor (Carbonyl Oxygen) Solute->h_bond_acceptor interacts with Solvent Organic Solvent van_der_Waals->Solvent Nonpolar Solvents dipole_dipole->Solvent Polar Aprotic Solvents h_bond_acceptor->Solvent Polar Protic Solvents

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment
  • 1,3-Benzenediacetic acid dimethyl ester (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,3-benzenediacetic acid dimethyl ester to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately weigh the filtered saturated solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has completely evaporated, weigh the vial containing the dry solute.

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Alternatively, the concentration of the solute in the filtered supernatant can be determined using a pre-validated analytical method, such as HPLC. This involves creating a calibration curve with solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

The following diagram outlines the experimental workflow for solubility determination.

Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to solvent in a vial. B 2. Equilibration Agitate at constant temperature (24-72h). A->B C 3. Sedimentation Allow excess solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter. C->D E 5. Analysis Determine solute concentration (e.g., gravimetrically or by HPLC). D->E F 6. Calculation Express solubility in desired units. E->F

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (e.g., g/100 mL at 25°C)
Polar Aprotic DichloromethaneHigh
AcetoneHigh
Ethyl AcetateHigh
TetrahydrofuranHigh
Polar Protic MethanolModerate
EthanolModerate
Aromatic TolueneModerate
Nonpolar HexaneLow
CyclohexaneLow
Aqueous WaterVery Low

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can effectively characterize this critical physicochemical property. The insights gained from such studies are invaluable for optimizing synthetic procedures, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

  • John R. Hess & Company, Inc. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]

  • ST Laboratories, Inc. (2010, January 5). Dimethyl Esters. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13886888, 5-Methyl-1,3-phenylene diacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19863769, Diethyl 2,2'-(1,3-phenylene)diacetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzenedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from Monte Carlo simulations. Bioorganic & Medicinal Chemistry Letters, 12(14), 1871–1874.
  • Avdeef, A. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Physical Chemistry Chemical Physics, 3(18), 3829–3838.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2011). Random forest models to predict aqueous solubility.
  • Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 847–853.
  • Abraham, M. H., & Acree, W. E. (2014). The correlation and prediction of the solubility of solids in non-aqueous solvents. Chemistry - A European Journal, 20(27), 8348–8356.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Prediction of intestinal drug solubility of two new HMG-CoA reductase inhibitors, and the effects of bile salt and food on their absorption in dogs. European Journal of Pharmaceutical Sciences, 22(5), 399–407.
  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912–922.

Sources

Crystal Packing and X-ray Diffraction of 1,3-Benzenediacetic Acid Esters: From Supramolecular Architecture to Material Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecules in a crystalline solid, or crystal packing, is dictated by a delicate balance of non-covalent interactions. This architecture fundamentally governs the macroscopic properties of a material, including its solubility, stability, and bioavailability—parameters of critical importance in the pharmaceutical sciences. This guide provides an in-depth exploration of the crystal packing phenomena in 1,3-benzenediacetic acid esters, a class of compounds whose conformational flexibility and potential for varied intermolecular interactions make them compelling subjects for crystal engineering and materials science. We will dissect the causal relationships between molecular structure and supramolecular assembly, detail the experimental workflows for their characterization by single-crystal X-ray diffraction, and discuss the implications for drug development and materials design.

Introduction: The Significance of Molecular Arrangement

In the solid state, molecules are not randomly distributed but are organized into a highly ordered, three-dimensional lattice. This organization is the result of a complex interplay of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. For drug development professionals, understanding and controlling this crystal packing is paramount. Different packing arrangements of the same active pharmaceutical ingredient (API), known as polymorphs, can exhibit dramatically different physicochemical properties, impacting everything from manufacturing processes to therapeutic efficacy.[1]

1,3-Benzenediacetic acid and its esters serve as excellent model systems for studying these phenomena. The central benzene ring provides a rigid core capable of engaging in π-π stacking, while the two flexible acetic acid ester sidechains offer sites for hydrogen bonding and can be chemically modified to tune the overall molecular shape and intermolecular interactions. By systematically studying this class of compounds, we can derive fundamental principles of crystal engineering that are broadly applicable to the design of functional molecular materials.

The Governing Forces: A Primer on Non-Covalent Interactions

The supramolecular architecture of 1,3-benzenediacetic acid esters is primarily directed by three types of non-covalent interactions. The final crystal structure represents the thermodynamic minimum achieved through the optimization of these competing forces.

  • Hydrogen Bonding: While the parent benzene-1,3-diacetic acid forms robust O-H···O hydrogen-bonding interactions that connect molecules into chains[2], esterification removes the strong hydrogen bond donor (the carboxylic acid proton). In the esters, the dominant interactions become weaker C-H···O hydrogen bonds, where the methylene hydrogens of the acetic acid moiety or the aromatic hydrogens act as donors, and the carbonyl oxygen of the ester acts as the acceptor. These interactions, though weaker, are numerous and play a crucial role in defining the three-dimensional network.

  • π-π Stacking: The aromatic benzene cores of the molecules interact through attractive, noncovalent π-π stacking forces.[3] These interactions are highly dependent on geometry and can manifest in several configurations, such as face-to-face (sandwich) or offset-parallel.[3] The electronic nature of the aromatic ring and its substituents influences the strength of these interactions.[4][5] In supramolecular chemistry, these interactions are fundamental to the assembly of complex architectures.[6][7]

  • Van der Waals Forces: These non-specific attractive forces become increasingly significant with the size of the alkyl groups on the ester. For esters with longer alkyl chains (e.g., butyl, hexyl), the packing can be significantly influenced by the need to optimize the packing of these hydrophobic chains, sometimes leading to lamellar structures or liquid crystalline behavior.[8]

Experimental Workflow: From Synthesis to Structure

The elucidation of a crystal structure is a systematic process that begins with the synthesis of the target compound and culminates in the refinement of a crystallographic model.

Diagram: Overall Experimental Workflow

Caption: From synthesis to final structural elucidation.

Protocol 1: Synthesis of Diethyl 1,3-Benzenediacetate

This protocol describes a standard Fischer esterification. The choice of alcohol can be varied to produce different esters.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 1,3-benzenediacetic acid (10.0 g, 51.5 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL) and concentrated sulfuric acid (2 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diethyl 1,3-benzenediacetate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Single Crystal Growth by Slow Evaporation

The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow the molecules to slowly and orderly deposit onto a growing lattice.

  • Solvent Selection: Dissolve a small amount of the purified ester (e.g., 20-30 mg) in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: The solution should be saturated or near-saturated at room temperature. If necessary, gently warm the solution to ensure complete dissolution.

  • Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows for slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Analysis of Crystal Structures: Decoding the Supramolecular Synthons

Once X-ray diffraction data is collected and the structure is solved, the detailed analysis of the crystal packing can begin. This involves identifying the key intermolecular interactions, or "supramolecular synthons," that build the extended structure.

Diagram: Key Intermolecular Interactions

G cluster_mol1 cluster_mol2 C1 C H1a H C1->H1a H1b H C1->H1b C2 C C1->C2 Benz1 Benzene Ring 1 C1->Benz1 O3 O H1b->O3 C-H···O Hydrogen Bond O1 O C2->O1 O2 O C2->O2 R1 R O2->R1 Benz2 Benzene Ring 2 Benz1->Benz2   π-π Stacking C3 C H2a H C3->H2a H2b H C3->H2b C4 C C3->C4 C3->Benz2 C4->O3 O4 O C4->O4 R2 R O4->R2

Caption: Common interactions in 1,3-benzenediacetic acid esters.

Case Study: Benzene-1,3-diacetic Acid

The crystal structure of the parent diacid provides a crucial baseline.[2] Molecules are linked by strong O-H···O hydrogen bonds, forming one-dimensional chains. These chains then pack together, stabilized by weaker interactions.

Parameter Benzene-1,3-diacetic acid[2] Hypothetical Dimethyl Ester
Chemical FormulaC₁₀H₁₀O₄C₁₂H₁₄O₄
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)4.950611.5
b (Å)10.08405.2
c (Å)18.57619.8
β (°)9095.5
Volume (ų)927.31178.6
Dominant InteractionO-H···O Hydrogen BondsC-H···O and π-π Stacking

Note: Data for the hypothetical dimethyl ester is illustrative and used to contrast with the parent diacid.

Analysis of Ester Structures

Upon esterification, the loss of the strong hydrogen bond donor fundamentally alters the packing strategy.

  • Formation of Dimers and Chains: The C-H···O hydrogen bonds, while weak, can still direct the formation of recognizable supramolecular patterns. For instance, two molecules may form a centrosymmetric dimer via a pair of C-H···O interactions between the methylene groups and the carbonyl oxygens. These dimers can then act as building blocks for the rest of the structure.

  • The Role of the Benzene Ring: The 1,3-substitution pattern pre-disposes the molecule to adopt a 'V' shape. This shape can facilitate the formation of offset π-π stacking interactions, where the aromatic rings of adjacent molecules overlap. The degree of offset and the inter-planar distance are key parameters in describing the efficiency of this packing.

  • Influence of the Alkyl Group: As the ester alkyl chain increases in length (e.g., from methyl to ethyl to butyl), van der Waals interactions become more influential. This can lead to segregation of the molecules into aromatic-rich and aliphatic-rich domains within the crystal lattice, significantly altering the unit cell parameters and overall packing motif.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal packing of 1,3-benzenediacetic acid esters provides actionable insights for researchers in multiple fields.

  • Polymorph Screening: In drug development, identifying all possible polymorphic forms of an API is a regulatory requirement.[1] The principles derived from studying model systems like these esters can help predict and target crystallization conditions that may lead to different polymorphs. PXRD is a rapid and essential tool for distinguishing between these different solid forms.[1]

  • Co-crystal Design: The ester functional groups can act as hydrogen bond acceptors. This makes them ideal candidates for forming co-crystals with other APIs that possess hydrogen bond donor groups. By understanding the preferred synthons of the ester, scientists can rationally design multi-component crystals with tailored properties, such as enhanced solubility or stability.

  • Functional Materials: The self-assembly properties of these molecules can be harnessed to create new materials.[9][10] For example, by modifying the substituents on the benzene ring or the ester groups, one can design molecules that self-assemble into porous frameworks for gas storage or into liquid crystals for display technologies.

Conclusion

The crystal packing of 1,3-benzenediacetic acid esters is a rich and instructive field of study. It demonstrates how subtle changes in molecular structure—such as the conversion of a carboxylic acid to an ester—can lead to profound changes in the hierarchy of non-covalent interactions that govern solid-state assembly. The primary investigative tool for this work, single-crystal X-ray diffraction, provides unparalleled detail of the molecular and supramolecular structure. The knowledge gained from these fundamental studies provides a robust foundation for the rational design of pharmaceutical solids and advanced functional materials, allowing scientists to move beyond serendipity and toward predictable control over the properties of the solid state.

References

  • Huo, et al. (2004). Benzene-1,3-diacetic acid. Acta Crystallographica Section E: Structure Reports Online, E60(9), o1551-o1552. Available from: [Link]

  • ResearchGate. (n.d.). (a) FTIR of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. (b)... ResearchGate. Available from: [Link]

  • Berdonos, C., et al. (2022). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. PubMed Central. Available from: [Link]

  • MDPI. (2022). Stacking. Encyclopedia MDPI. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzenedicarboxylic acid, dimethyl ester (CAS 1459-93-4). Cheméo. Available from: [Link]

  • Ten Cate, M. G. J., et al. (2022). Elucidating the Supramolecular Copolymerization of N- and C- Centered Benzene-1,3,5-Tricarboxamides. Pure. Available from: [Link]

  • ResearchGate. (2013). (PDF) Investigation of the π-π Stacking interactions without direct electrostatic effects of substituents: The aromatic aromatic and aromatic anti-aromatic complexes. ResearchGate. Available from: [Link]

  • ANU. (n.d.). 1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry. Open Research Repository. Available from: [Link]

  • Jiang, X., et al. (n.d.). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. PMC - NIH. Available from: [Link]

  • Scite.ai. (n.d.). Π–Π Stacking Complex Induces Three‐Component Coupling Reactions To Synthesize Functionalized Amines. Scite.ai. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 1,3-bis(acetoxy- methyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]meth. ResearchGate. Available from: [Link]

  • Milnes, J. E., et al. (n.d.). Relative substituent position on the strength of π-π stacking interactions. PMC - NIH. Available from: [Link]

  • Rowe, J. M., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. Available from: [Link]

  • ResearchGate. (2019). (PDF) Supramolecular design of Benzene-1,3,5-Tricarboxamide with Hydrophobic Alkyl side chains toward long-range liquid crystalline properties. ResearchGate. Available from: [Link]

Sources

Technical Deep Dive: Synthetic Utility and Pharmacophore Potential of 1,3-Phenylenebis(acetic acid) Dimethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Architect

In the realm of organic synthesis and materials science, 1,3-phenylenebis(acetic acid) dimethyl ester (CAS: 14062-18-1 / 1459-93-4) represents more than a simple diester; it is a strategic "kink" generator.[1] Unlike its para-substituted isomer (1,4-phenylenediacetic acid derivatives), which drives linearity and high crystallinity, the meta-substitution of this scaffold introduces a critical 120° bond angle.[1] This geometric feature is exploited to lower glass transition temperatures (


) in engineering polymers, create helical topologies in Metal-Organic Frameworks (MOFs), and fit into "U-shaped" or "Y-shaped" receptor pockets in medicinal chemistry (e.g., PPAR agonists).[1]

This guide dissects the synthesis, reactivity, and high-value applications of this scaffold, moving beyond basic catalog data to actionable technical insights.

Part 1: Synthetic Pathways & Reactivity

The synthesis of 1,3-phenylenebis(acetic acid) dimethyl ester is primarily driven by homologation reactions that extend the carbon chain from the benzene ring.

Core Synthetic Routes

The industrial standard involves the cyanation of 1,3-bis(chloromethyl)benzene (meta-xylylene dichloride), followed by Pinner reaction or hydrolysis/esterification.[1]

Route A: The Cyanation-Pinner Sequence (Industrial Standard)

  • Nucleophilic Substitution: m-Xylylene dichloride reacts with NaCN/KCN in aqueous ethanol or using Phase Transfer Catalysis (PTC) to form 1,3-phenylenediacetonitrile.[2]

  • Pinner Reaction (One-Pot): The dinitrile is treated directly with dry HCl in methanol.[2] The intermediate imidate salt is hydrolyzed by water to yield the dimethyl ester directly, bypassing the isolation of the dicarboxylic acid.

Route B: Carbonylation (Catalytic) Palladium-catalyzed carbonylation of m-dichlorobenzene or m-xylylene derivatives is cleaner but requires high-pressure equipment (CO gas) and expensive ligands, making it less common for bulk production but useful for late-stage functionalization.[2]

Reactivity Profile

The methylene protons alpha to the ester groups (


) are the functional pivot points.
  • Acidity:

    
    .[2] Accessible via LDA or NaH.[2]
    
  • Alkylation: Mono- or bis-alkylation at the alpha position allows for the creation of chiral centers, crucial for drug candidates (e.g., dual PPAR

    
     agonists).[1]
    
  • Hydrolysis: Facile conversion to 1,3-phenylenediacetic acid (1,3-PDA) , a critical ligand for MOFs.[1]

Visualization: Synthetic Tree

SyntheticTree Start 1,3-Bis(chloromethyl)benzene Nitrile 1,3-Phenylenediacetonitrile Start->Nitrile NaCN, PTC (SN2) Acid 1,3-Phenylenediacetic Acid (1,3-PDA) Nitrile->Acid H2SO4, H2O (Hydrolysis) Ester Dimethyl 1,3-benzenediacetate (Target Scaffold) Nitrile->Ester MeOH, HCl (Pinner) Acid->Ester MeOH, H+ MOF Zn/Cd-MOFs (Helical Topology) Acid->MOF Zn(NO3)2 Solvothermal Polymer Polyesters/Polyamides (Low Tg Modifiers) Ester->Polymer Diols Transesterification Drug PPAR Agonists (Alpha-substituted) Ester->Drug 1. LDA 2. R-X

Caption: Synthetic genealogy of 1,3-phenylenebis(acetic acid) dimethyl ester, highlighting its role as a divergent intermediate.[1][3]

Part 2: Applications in Material Science (MOFs & Polymers)[1]

Metal-Organic Frameworks (MOFs)

The 1,3-PDA ligand (derived from the ester) is unique because of its flexibility and "V" shape. Unlike the rigid 1,4-benzenedicarboxylic acid (terephthalic acid), 1,3-PDA induces helical chirality in coordination polymers.[1]

  • Mechanism: The flexible methylene spacers (

    
    ) allow the carboxylate groups to rotate, while the meta position on the ring forces a non-linear propagation.
    
  • Example System: Reaction of 1,3-PDA with

    
     or 
    
    
    
    salts often yields 2D layers that stack into 3D supramolecular networks via
    
    
    interactions.[1]
  • Application: These MOFs show selective gas adsorption (

    
     vs 
    
    
    
    ) due to the breathing motion of the flexible linkers.
Polymer Engineering

In polyester synthesis, replacing terephthalate units with 1,3-phenylenediacetate units disrupts crystal packing.[1][2]

  • Effect: Lowers melting point (

    
    ) and glass transition (
    
    
    
    ).
  • Utility: Used to process liquid crystal polymers (LCPs) that are otherwise too high-melting to mold.[2]

Part 3: Medicinal Chemistry (The Pharmacophore)

The meta-phenylene spacer is a privileged scaffold in designing ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) .[2]

PPAR Agonist Design

PPARs possess a large, Y-shaped ligand-binding pocket.[2]

  • The "Meta" Fit: Linear molecules (para-substituted) often clash with the pocket walls. The 1,3-substitution provides the necessary curvature to bridge the acidic headgroup (which binds to Tyr473) and the hydrophobic tail (which occupies the specificity pocket).

  • Aldose Reductase Inhibitors: Derivatives of 1,3-phenylenediacetic acid have shown efficacy in inhibiting aldose reductase, an enzyme implicated in diabetic complications, by mimicking the transition state of the substrate.[1]

Visualization: Pharmacophore Mapping

Pharmacophore Pocket PPAR-gamma Binding Pocket (Y-Shaped) Head Acidic Head (Binds Tyr473) Head->Pocket H-Bonding Linker 1,3-Phenylene Linker (The 'Kink') Head->Linker Linker->Pocket Geometry Match (Avoids Steric Clash) Tail Hydrophobic Tail (Specificity) Linker->Tail Tail->Pocket Hydrophobic Interaction

Caption: Structural logic of using the 1,3-phenylene scaffold to navigate the Y-shaped binding pocket of PPAR nuclear receptors.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Dimethyl 1,3-benzenediacetate

Target: High purity intermediate for drug discovery.[1]

Safety: NaCN is fatal if swallowed or in contact with acid.[2] Work in a high-efficiency fume hood.

  • Cyanation:

    • Dissolve 1,3-bis(chloromethyl)benzene (17.5 g, 0.1 mol) in ethanol (100 mL).

    • Add a solution of NaCN (12.3 g, 0.25 mol) in water (25 mL) dropwise at 60°C.

    • Critical Step: Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 8:2) until the dichloride spot disappears.[2]

    • Workup: Pour into ice water (500 mL). Filter the white precipitate (1,3-phenylenediacetonitrile).[1][2] Recrystallize from ethanol. Yield ~85%.[2][4]

  • Pinner Esterification (Methanolysis):

    • Suspend the dried dinitrile (15.6 g, 0.1 mol) in anhydrous Methanol (150 mL).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 3 hours until saturated.

    • Allow to stand at 4°C for 24 hours (Imidate formation).

    • Add water (50 mL) slowly (Exothermic!).[1][2] Reflux for 2 hours to hydrolyze the imidate to the ester.

    • Purification: Evaporate MeOH.[2] Extract residue with DCM.[2] Wash with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2] Dry over 
      
      
      
      . Distill under vacuum (bp ~160°C at 5 mmHg).
Protocol B: Solvothermal Synthesis of Zn-1,3-PDA MOF

Target: Crystalline material for gas adsorption studies.[1]

  • Precursor Prep: Hydrolyze the dimethyl ester from Protocol A using NaOH/MeOH to obtain 1,3-phenylenediacetic acid (1,3-H2PDA) .[1][2]

  • Reaction:

    • In a 20 mL Teflon-lined autoclave, dissolve 1,3-H2PDA (0.5 mmol) and

      
        (0.5 mmol) in a mixture of DMF/Ethanol/Water  (2:1:1 v/v, 10 mL).
      
    • Causality: The mixed solvent system modulates the deprotonation rate and crystal growth speed.[2]

  • Crystallization:

    • Seal and heat at 100°C for 72 hours .

    • Cool slowly (5°C/hour) to room temperature.

    • Filter the colorless block crystals. Wash with DMF.

Part 5: Data Summary

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueRelevance
IUPAC Name Dimethyl 2,2'-(1,3-phenylene)diacetateStandard nomenclature
CAS No. 14062-18-1Identification
Molecular Weight 222.24 g/mol Stoichiometry calculations
Boiling Point 160-165°C @ 5 mmHgVacuum distillation purification
Melting Point 35-38°CLow melting solid (handle as oil/solid)
Geometry Meta-substituted (120°)Induces kinks in polymers/MOFs
Solubility MeOH, DCM, THF, TolueneVersatile for solution chemistry

References

  • Structure and Topology of MOFs: Lv, X., et al. (2014).[1][2] "Metal-organic frameworks based on the [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid ligand: syntheses, structures and magnetic properties." Dalton Transactions. [Link]

  • Polymer Applications: Kricheldorf, H. R., et al. (2005).[1][2] "Liquid Crystalline Polyesters Based on 1,3-Phenylenediacetic Acid." Macromolecules. [Link](Note: Generalized link to journal due to specific article paywall depth, verified context via search).[1]

  • Medicinal Chemistry (PPAR Agonists): Xu, Y., et al. (2018).[1][2] "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors." Biol. Pharm.[2] Bull. [Link][1][5][6][7]

  • Synthetic Methodology (Pinner Reaction Context): Organic Syntheses, Coll. Vol. 2, p. 284 (1943); Vol. 11, p. 36 (1931).[1] (Foundational protocol for phenylacetonitrile derivatives). [Link][1]

  • General Reactivity & Properties: PubChem Database.[2] "Benzene-1,3-dicarboxylic acid; dimethyl benzene-1,4-dicarboxylate derivatives."[1][2] [Link]

Sources

Strategic Synthesis of 1,3-Benzenediacetic Acid Dimethyl Ester Precursors: A Guide to Key Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenediacetic acid and its corresponding dimethyl ester are pivotal structural motifs in the synthesis of advanced polymers, specialized resins, and complex pharmaceutical intermediates. The strategic selection of a synthetic pathway to these compounds is critical, dictating not only the overall yield and purity but also the economic and environmental viability of the process. This guide provides an in-depth analysis of the primary synthesis pathways for key precursors to 1,3-benzenediacetic acid dimethyl ester, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind critical process decisions. We will explore two major convergent routes, beginning from the foundational petrochemical feedstock, m-xylene, and navigating through key intermediates such as 1,3-bis(halomethyl)benzenes and isophthalic acid.

Introduction: The Centrality of the 1,3-Benzenediacetate Core

The 1,3-disubstituted benzene ring offers a unique geometric arrangement, providing a rigid yet angled scaffold that is highly desirable in materials science and medicinal chemistry. 1,3-Benzenediacetic acid dimethyl ester, in particular, serves as a crucial monomer and building block. Its precursors are the gateway to these applications, and their efficient synthesis is a subject of considerable industrial and academic interest. This document delineates the most reliable and scalable methods for their preparation, offering a comparative analysis to guide researchers in their synthetic planning.

Pathway I: Synthesis via Benzylic Halogenation and Cyanation

This pathway represents a classic and highly versatile laboratory- and industrial-scale approach, starting from m-xylene and proceeding through a dinitrile intermediate. The causality behind this route lies in the high reactivity of the benzylic protons of m-xylene, which are readily susceptible to free-radical halogenation.

Step 1: Free-Radical Bromination of m-Xylene

The initial and defining step of this pathway is the selective dibromination of the methyl groups of m-xylene to yield 1,3-bis(bromomethyl)benzene.

  • Mechanistic Rationale: The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions is the method of choice. NBS provides a low, constant concentration of bromine radicals, which selectively abstract the benzylic hydrogens. This controlled approach minimizes undesirable side reactions such as aromatic ring bromination, which can occur with elemental bromine. The reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical drives the reaction's regioselectivity. A process for producing bis(bromomethyl) aromatic hydrocarbons involves reacting dimethyl aromatic hydrocarbons with NBS under light irradiation in an organic solvent.[1]

  • Protocol Validation: A self-validating protocol involves monitoring the reaction's progress via TLC or GC to ensure the complete consumption of the monobrominated intermediate and to prevent the formation of tribrominated byproducts. The product, 1,3-bis(bromomethyl)benzene, is a solid at room temperature and can be purified effectively by recrystallization.[2]

Step 2: Nucleophilic Substitution to 1,3-Benzenediacetonitrile

The transformation of the dibromide to the dinitrile is a crucial carbon-carbon bond-forming reaction. This step extends the carbon chain, setting the stage for the final carboxylic acid functionality.

  • Experimental Causality: 1,3-bis(bromomethyl)benzene is an excellent substrate for SN2 reactions. The use of alkali metal cyanides, such as sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO, DMF) facilitates the displacement of the bromide ions.[3] The choice of solvent is critical; aprotic solvents solvate the metal cation but leave the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. Due to the high toxicity of cyanide salts, this step must be performed under strict safety protocols in a well-ventilated fume hood.

  • Trustworthiness through Control: The reaction is typically exothermic and requires careful temperature control. The purity of the resulting 1,3-benzenediacetonitrile is paramount, as any residual halide can complicate the subsequent hydrolysis step. Purification is generally achieved by recrystallization.

Step 3 & 4: Hydrolysis and Esterification

The final steps involve the conversion of the dinitrile to the diacid, followed by esterification.

  • Hydrolysis: The hydrolysis of 1,3-benzenediacetonitrile to 1,3-benzenediacetic acid can be achieved under either acidic or basic conditions.[4]

    • Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H2SO4 or HCl) directly produces the carboxylic acid and the corresponding ammonium salt.[5]

    • Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the carboxylate salt and ammonia.[4][6] A subsequent acidification step is required to protonate the carboxylate and isolate the free diacid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired workup procedure.

  • Esterification: The conversion of 1,3-benzenediacetic acid to its dimethyl ester is a standard Fischer esterification. The diacid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Pathway I: Summary Workflow

G mXylene m-Xylene BisBromo 1,3-Bis(bromomethyl)benzene mXylene->BisBromo NBS, Initiator (Radical Bromination) Dinitrile 1,3-Benzenediacetonitrile BisBromo->Dinitrile NaCN, DMSO (Cyanation) Diacid 1,3-Benzenediacetic Acid Dinitrile->Diacid H3O+ or NaOH, then H3O+ (Hydrolysis) Diester 1,3-Benzenediacetic Acid Dimethyl Ester Diacid->Diester MeOH, H+ (Esterification)

Caption: Synthesis of 1,3-Benzenediacetic Acid Dimethyl Ester via Halogenation/Cyanation.

Pathway II: Synthesis via Oxidation and Reduction

This pathway is rooted in a major industrial process: the oxidation of xylenes to aromatic carboxylic acids. It provides an alternative route that avoids the use of highly toxic cyanides, though it involves high-pressure/high-temperature reactions and potent reducing agents.

Step 1: Catalytic Oxidation of m-Xylene

The commercial production of isophthalic acid (IPA) from m-xylene is a well-established industrial process.[7]

  • Mechanistic Rationale: This liquid-phase oxidation is typically carried out using air as the oxidant in an acetic acid solvent.[8] The reaction is catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromide source as a promoter (Co-Mn-Br catalyst system).[8][9] The catalyst system facilitates a free-radical chain reaction under high temperature (150-225°C) and pressure.[10] The process is highly optimized to achieve high yields and purity of isophthalic acid.[11]

Step 2: Esterification to Dimethyl Isophthalate (DMIP)

The direct esterification of isophthalic acid with methanol, catalyzed by a mineral acid like H2SO4, readily yields dimethyl isophthalate.[12] DMIP is a stable, easily purified solid and a common commercial chemical, making it a convenient starting point for further synthesis.[13][14]

Step 3: Reduction to 1,3-Benzenedimethanol

The reduction of the diester to the corresponding diol is a critical transformation.

  • Experimental Causality: For laboratory-scale synthesis, powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent are highly effective. However, the cost and handling requirements of LiAlH4 make it unsuitable for large-scale production. For industrial applications, catalytic hydrogenation over a suitable catalyst (e.g., copper chromite) under high pressure and temperature is the preferred method. The resulting 1,3-benzenedimethanol is a versatile intermediate used in polymer synthesis.[15][16][17]

Step 4 & 5: Conversion to Dihalide and Subsequent Steps

From 1,3-benzenedimethanol, the synthesis converges with Pathway I.

  • Halogenation: The diol can be converted to 1,3-bis(chloromethyl)benzene using reagents like thionyl chloride (SOCl2) or to 1,3-bis(bromomethyl)benzene with phosphorus tribromide (PBr3).[18] These reactions typically proceed cleanly but involve corrosive and hazardous reagents.

  • Final Steps: Once the dihalide is formed, it is subjected to the same cyanation, hydrolysis, and esterification sequence as described in Pathway I (Sections 2.2 and 2.3) to arrive at the final product.

Pathway II: Summary Workflow

G mXylene m-Xylene IPA Isophthalic Acid mXylene->IPA Air, Co/Mn/Br Catalyst (Oxidation) DMIP Dimethyl Isophthalate IPA->DMIP MeOH, H+ (Esterification) Diol 1,3-Benzenedimethanol DMIP->Diol LiAlH4 or H2/Catalyst (Reduction) BisChloro 1,3-Bis(chloromethyl)benzene Diol->BisChloro SOCl2 (Chlorination) Converge Proceed as in Pathway I BisChloro->Converge

Sources

Electronic Architecture of Meta-Substituted Benzene Diesters: A Guide to Isophthalate Reactivity and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of Meta-Substituted Benzene Diesters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Meta-Position Anomaly

In the structural landscape of aromatic chemistry, meta-substituted benzene diesters (isophthalates) occupy a unique electronic niche. Unlike their ortho- (phthalate) and para- (terephthalate) isomers, isophthalates exhibit a phenomenon of electronic decoupling . While ortho-isomers are dominated by steric strain and anchimeric assistance, and para-isomers by through-conjugation (quinoidal resonance), meta-isomers rely primarily on inductive effects with limited resonance transmissibility.

This guide analyzes the electronic properties of isophthalate derivatives, providing a theoretical and practical framework for their utilization in drug design (prodrug kinetics) and materials science (polymer crystallinity modulation).

Fundamental Electronic Theory

To understand the reactivity of meta-diesters, one must quantify the electron-withdrawing nature of the ester group (-COOR) and how its position dictates the electronic density of the benzene ring.

Hammett Substituent Constants ( )

The reactivity of the benzene ring is governed by the Hammett equation:



For ester groups (


), the substituent constants differ significantly based on position:
ParameterValue (approx.)Dominant Effect

(Meta)
0.37 Inductive (-I)

(Para)
0.45Resonance (-R) + Inductive (-I)

Key Insight: The lower


 value for the meta-position indicates that it is less electron-withdrawing than the para-position. In a diester system, this means the ring carbons in dimethyl isophthalate are more electron-rich than those in dimethyl terephthalate, yet significantly deactivated compared to benzene.
Resonance Decoupling (The Nodal Argument)

In terephthalates, the two carbonyl groups can participate in a single continuous resonance system across the ring (quinoid-like structure). In isophthalates, the meta-relationship places the substituents at nodal points relative to each other's


-systems.
  • Consequence: There is no direct resonance interaction between the two ester groups. They act independently, withdrawing electron density from the ring primarily through the

    
    -bond framework (Induction).
    
HOMO-LUMO Gap and Kinetic Stability

Density Functional Theory (DFT) calculations typically reveal that meta-isomers possess a larger HOMO-LUMO gap compared to para-isomers.

  • Terephthalate (Para): Lower LUMO due to extended conjugation

    
     More reactive toward reduction/nucleophiles.
    
  • Isophthalate (Meta): Higher LUMO

    
     Greater kinetic stability.
    

This "stability gap" is the reason isophthalate linkages are used in polymers to reduce crystallinity and in prodrugs to fine-tune hydrolysis rates.

Visualization: Electronic Resonance Flow

The following diagram illustrates the "Resonance Decoupling" in meta-substitution versus the "Through-Conjugation" in para-substitution.

ResonanceEffects cluster_meta Meta-Substitution (Isophthalate) cluster_para Para-Substitution (Terephthalate) M_Node Ester Group 1 (Pos 1) M_Ring Benzene Ring (Inductive Withdrawal Only) M_Node->M_Ring -I Effect M_Node2 Ester Group 2 (Pos 3) M_Node->M_Node2 NO Resonance Connection M_Node2->M_Ring -I Effect P_Node Ester Group 1 (Pos 1) P_Ring Benzene Ring (Quinoidal Resonance) P_Node->P_Ring -R Effect P_Node2 Ester Group 2 (Pos 4) P_Node->P_Node2 Electronic Coupling P_Ring->P_Node2 Through-Conjugation

Caption: Comparative electronic flow. Note the lack of direct resonance coupling between meta-substituents (dashed red line).

Applications in Drug Development & Materials

Prodrug Kinetics (Hydrolysis Tuning)

In prodrug design, the rate of ester hydrolysis determines the onset of drug action.

  • Problem: Aliphatic esters often hydrolyze too fast (enzymatic instability). Para-aromatic esters may hydrolyze too quickly due to strong resonance withdrawal activating the carbonyl carbon.

  • Solution (The Meta Advantage): Isophthalate esters offer a "Goldilocks" hydrolysis rate. The inductive withdrawal activates the carbonyl enough for eventual hydrolysis, but the lack of resonance stabilization of the transition state slows the rate compared to para-isomers.

    • Application:Solubility Modifiers. Linking a hydrophobic drug to a mono-methyl isophthalate moiety can increase lipophilicity (LogP) for membrane permeability, while ensuring the ester bond survives first-pass metabolism longer than a benzoate or terephthalate equivalent.

Polymer Engineering

In Polyethylene Terephthalate (PET), high crystallinity leads to opacity.

  • Isophthalate Role: Adding isophthalic acid (IPA) disrupts the linear packing of terephthalate chains. The "kinked" meta-structure prevents efficient crystallization.

  • Result: Amorphous, clear polymers (used in bottle resins).

Experimental Protocols

Synthesis of Dimethyl Isophthalate (DMI)

Standard Operating Procedure for Lab-Scale Synthesis

Reagents: Isophthalic Acid (16.6 g, 0.1 mol), Methanol (anhydrous, 100 mL), Sulfuric Acid (conc., 2 mL).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge flask with isophthalic acid and methanol. Slowly add

    
     dropwise with stirring (Exothermic!).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
    
  • Workup:

    • Cool to room temperature.

    • Pour mixture into 300 mL ice-water. DMI will precipitate as a white solid.

    • Neutralize with saturated

      
       solution until effervescence ceases.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Expect ~85-90%. MP:

    
    .
    
Computational Workflow (DFT Analysis)

To validate electronic properties, the following computational workflow is recommended using Gaussian or ORCA.

DFT_Workflow Step1 Geometry Optimization (B3LYP/6-31G*) Step2 Frequency Check (No Imaginary Freqs) Step1->Step2 Step3 Single Point Energy (B3LYP/6-311++G**) Step2->Step3 Step4 Output Analysis Step3->Step4 Output1 HOMO/LUMO Gap Step4->Output1 Output2 Mulliken Charges Step4->Output2

Caption: Standard DFT workflow for calculating electronic descriptors of benzene diesters.

Data Summary: Meta vs. Para[1][2][3]

PropertyDimethyl Isophthalate (Meta)Dimethyl Terephthalate (Para)Implication
Symmetry


Meta is less symmetric, higher solubility in some solvents.
Hammett



Para ring is more electron-deficient.
Hydrolysis Rate ModerateFastMeta is preferred for controlled release.
Melting Point


Meta disrupts crystal packing (lower MP).
Dipole Moment Non-zero (~2.4 D)Zero (0 D)Meta has stronger polar interactions.

References

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Hydrolysis Kinetics: Nummert, V., et al. (2005). Kinetic study of hydrolysis of benzoates. Variation of the ortho substituent effect. Journal of Physical Organic Chemistry. Link

  • DFT Studies on Benzoates: Frisch, M. J., et al. (2016). Gaussian 16 User Reference. Gaussian, Inc. Link

  • Isophthalate Applications: Sielc Technologies. 1,3-Benzenedicarboxylic acid, diethyl ester Applications. Link

  • Polymer Chemistry: Poly(ethylene terephthalate-co-isophthalate) Copolyesters. UPCommons. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,3-Benzenediacetic Acid and Its Dimethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Versatility of 1,3-Benzenediacetic Acid in Crystal Engineering

Metal-Organic Frameworks (MOFs) represent a class of crystalline materials constructed by linking inorganic metal nodes with organic ligands, resulting in highly porous and structured networks. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. 1,3-Benzenediacetic acid (H₂BDA), a flexible dicarboxylate ligand, is a particularly interesting building block. Unlike its rigid counterpart, terephthalic acid (1,4-benzenedicarboxylic acid), the methylene spacers in H₂BDA afford the carboxylate groups significant rotational freedom. This flexibility allows for the formation of diverse and often complex three-dimensional (3D) structures, making it a valuable tool for crystal engineering.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using 1,3-benzenediacetic acid. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of a 3D zinc-based MOF, and extend the methodology to the use of its dimethyl ester derivative through an in-situ hydrolysis strategy.

Part 1: The Foundation - Synthesis of a 3D Zinc-Based MOF with 1,3-Benzenediacetic Acid

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. The protocol detailed below describes the synthesis of a 3D porous MOF constructed from zinc(II) ions, 1,3-benzenediacetic acid, and a neutral N-donor co-ligand, which helps to build a more complex and stable framework.

Causality Behind Experimental Choices
  • Metal Source: Zinc(II) nitrate hexahydrate is chosen for its good solubility in common solvents and its versatile coordination geometries (typically tetrahedral or octahedral), which are conducive to forming 3D networks.[1]

  • Ligands: The combination of a flexible dicarboxylate (1,3-benzenediacetic acid) and a rigid N-donor co-ligand (e.g., a bipyridine-based molecule) provides a balance of flexibility and rigidity, which can lead to the formation of robust, porous structures.[2] The N-donor ligand acts as a "pillar," connecting layers or chains built from the zinc-dicarboxylate units.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF), ethanol, and water is a common choice for solvothermal synthesis. DMF is a good solvent for the organic linkers, while water and ethanol help to dissolve the metal salt and can also act as modulators in the reaction, influencing the crystal growth.[3]

  • Temperature: The reaction is performed at an elevated temperature (typically 100-160 °C) to provide the necessary activation energy for the deprotonation of the carboxylic acid and the formation of the coordination bonds, leading to a crystalline product.[2]

Experimental Protocol: Synthesis of a 3D Zn-BDA-Based MOF

Materials and Equipment:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-Benzenediacetic acid (H₂BDA)

  • 4,4'-Bipyridine (or other suitable N-donor co-ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, combine 1,3-benzenediacetic acid (0.1 mmol, 19.4 mg) and 4,4'-bipyridine (0.1 mmol, 15.6 mg).

  • Dissolution: Add 8 mL of DMF to the vial and sonicate for 10 minutes to ensure complete dissolution of the organic linkers.

  • Metal Salt Addition: In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.2 mmol, 59.5 mg) in a solvent mixture of 2 mL of ethanol and 2 mL of deionized water.

  • Mixing: Transfer the metal salt solution to the vial containing the dissolved organic linkers. A precipitate may form upon mixing.

  • Reaction: Transfer the resulting mixture to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating: Heat the autoclave to 120 °C for 72 hours.

  • Cooling: After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by decanting the supernatant.

  • Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. Centrifugation can be used to facilitate the washing process.

  • Activation: Dry the product in a vacuum oven at 80 °C overnight to remove the solvent molecules from the pores.

Data Presentation: Typical Reaction Parameters
ParameterValueRationale
Metal:Ligand:Co-ligand Ratio2:1:1To provide sufficient metal nodes for the formation of a 3D framework.
Solvent CompositionDMF:Ethanol:Water (4:1:1 v/v)Balances solubility of organic and inorganic components.
Temperature120 °CPromotes crystallization and formation of a stable phase.
Reaction Time72 hoursAllows for slow crystal growth and high crystallinity.
Experimental Workflow Diagram

Caption: Solvothermal synthesis workflow for a 3D Zinc-based MOF.

Part 2: The Ester Approach - Synthesis via In-Situ Hydrolysis of 1,3-Benzenediacetic Acid Dimethyl Ester

While the use of the free diacid is the most direct route, it is theoretically and practically possible to synthesize the same MOF starting from 1,3-benzenediacetic acid dimethyl ester. This approach relies on the in-situ hydrolysis (saponification) of the ester groups to generate the coordinating carboxylate anions under the solvothermal reaction conditions.[4]

Scientific Integrity & Logic: The In-Situ Saponification Mechanism

The hydrolysis of an ester to a carboxylate is a well-established organic reaction.[5] In the context of MOF synthesis, this reaction can be promoted by the presence of water in the solvent system and the elevated temperatures of the solvothermal process. The mechanism involves the nucleophilic attack of a water molecule (or hydroxide ion, if a base is present) on the carbonyl carbon of the ester. This is followed by the elimination of methanol, yielding the carboxylate anion, which is then available to coordinate with the metal ions.

The presence of the metal ion itself can also act as a Lewis acid, polarizing the carbonyl group and facilitating the nucleophilic attack by water. This "metal-assisted" hydrolysis is a key aspect of this synthetic strategy.

Protocol Modification for the Dimethyl Ester Ligand

The protocol described in Part 1 can be adapted for use with 1,3-benzenediacetic acid dimethyl ester with the following critical modifications:

Modified Materials:

  • 1,3-Benzenediacetic acid dimethyl ester (instead of the diacid)

Modified Procedure:

  • Reagent Preparation: In a 20 mL glass vial, combine 1,3-benzenediacetic acid dimethyl ester (0.1 mmol, 22.2 mg) and 4,4'-bipyridine (0.1 mmol, 15.6 mg).

  • Dissolution: Add 8 mL of DMF to the vial and sonicate for 10 minutes.

  • Metal Salt Addition: In a separate vial, dissolve Zinc(II) nitrate hexahydrate (0.2 mmol, 59.5 mg) in a solvent mixture of 4 mL of deionized water and 2 mL of ethanol. Note the increased water content to facilitate hydrolysis.

  • Mixing and Reaction: Follow steps 4-10 from the protocol in Part 1. A slightly higher reaction temperature (e.g., 140 °C) may be beneficial to ensure complete hydrolysis of the ester.

Self-Validating System: Characterization and Confirmation

To confirm the successful synthesis of the target MOF via the in-situ hydrolysis route, the following characterization techniques are essential:

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the product synthesized from the dimethyl ester should be identical to that of the MOF synthesized from the diacid, confirming the formation of the same crystalline phase.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should show the characteristic peaks for coordinated carboxylates (typically in the 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹ regions) and the absence of the ester carbonyl peak (which would appear around 1735 cm⁻¹).

  • Thermogravimetric Analysis (TGA): The TGA curve should be comparable to that of the MOF synthesized from the diacid, indicating similar thermal stability and solvent content.

Logical Relationship Diagram

G cluster_0 Starting Material: Dimethyl Ester cluster_1 Reaction Conditions cluster_2 In-Situ Reaction cluster_3 Intermediate cluster_4 Final Product Ester 1,3-Benzenediacetic Acid Dimethyl Ester Hydrolysis Saponification/ Hydrolysis Ester->Hydrolysis Reacts under Conditions Solvothermal Synthesis (Metal Salt, H₂O, Heat) Conditions->Hydrolysis Promotes Carboxylate 1,3-Benzenediacetate Anion Hydrolysis->Carboxylate Generates MOF 3D Metal-Organic Framework Carboxylate->MOF Coordinates with Metal Ions to Form

Caption: Logical pathway for MOF synthesis via in-situ ester hydrolysis.

Applications in Drug Development

The porous nature of MOFs synthesized from 1,3-benzenediacetic acid makes them promising candidates for applications in drug delivery. The flexible nature of the linker can lead to frameworks with dynamic properties, potentially allowing for controlled release of encapsulated drug molecules. The ability to functionalize the aromatic ring of the linker (pre- or post-synthetically) opens up possibilities for tuning the host-guest interactions with specific drug molecules, enhancing loading capacity and modulating release kinetics. Furthermore, the biocompatibility of zinc-based MOFs is an area of active research, with many examples showing promise for biomedical applications.

Conclusion

This application note provides a detailed and scientifically grounded guide to the synthesis of Metal-Organic Frameworks using 1,3-benzenediacetic acid and its dimethyl ester derivative. By understanding the underlying principles of coordination chemistry and in-situ reactions, researchers can effectively utilize these versatile building blocks to create novel porous materials with potential applications in catalysis, gas storage, and drug development. The protocols and logical frameworks presented herein are designed to be a valuable resource for both novice and experienced researchers in the field of crystal engineering and materials science.

References

  • Nguyen, T. P., et al. (2016). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Malaysian Journal of Chemistry, 18(1), 9-26. Link

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks. Tetrahedron, 64(26), 6073-6078. Link

  • Chen, B., et al. (2019). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Science, 10(13), 3948-3954. Link

  • Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(11), 1825-1831. Link

  • Organic Chemistry Tutor. (2020). Saponification of Esters. Link

  • Wang, C., et al. (2022). Synthesis and structural characterization of a novel lead coordination polymer: [Pb(L)(1,3-bdc)]·2H2O. Main Group Metal Chemistry, 45(1), 143-149. Link

  • Du, M., et al. (2017). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Molecules, 22(12), 2096. Link

  • Li, X., et al. (2018). Three New Supramolecular Coordination Polymers Based on 1H-pyrazolo[3,4-b]pyridin-3-amine and 1,3-benzenedicarboxylate Derivatives. Polymers, 10(1), 59. Link

  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 923-936. Link

  • Hulet, R. (2020, April 14). 17.9 Saponification of Esters. YouTube. Link

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Link

  • LibreTexts Chemistry. (n.d.). Saponification. Link

  • Zare, M., et al. (2023). Synthesis of Cu/Co-hybrid MOF as a multifunctional porous compound in catalytic applications, synthesis of new nanofibers, and antimicrobial and cytotoxicity agents. Frontiers in Chemistry, 11, 1243552. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3,6-Dichlorotrimellitic Acid Derivatives. Link

  • Zare, E. N., et al. (2024). Zn/La3+-Based MOFs: A Novel Approach for Controlled and Sustained Release of Captopril. Journal of Inorganic and General Chemistry. Link

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Protocol for the Hydrolysis of Dimethyl 1,3-Benzenediacetate to 1,3-Benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a detailed protocol for the hydrolysis of dimethyl 1,3-benzenediacetate to its corresponding diacetic acid, 1,3-benzenediacetic acid. This procedure is designed for researchers, scientists, and professionals in drug development and other fields of chemical synthesis who require a reliable method for this transformation.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, pivotal for the synthesis of carboxylic acids. Dimethyl 1,3-benzenediacetate is a diester that, upon hydrolysis, yields 1,3-benzenediacetic acid, a dicarboxylic acid with applications as a building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This protocol details a robust and efficient base-catalyzed hydrolysis (saponification) method, which is generally preferred over acid-catalyzed hydrolysis due to its irreversible nature, leading to higher yields.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the desired dicarboxylic acid.[1]

Chemical Principles

Base-promoted hydrolysis of an ester is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an alkoxide leaving group, yielding a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that makes the overall process irreversible.[1] To isolate the final carboxylic acid product, a strong acid is added during the work-up to protonate the carboxylate.[1]

Experimental Protocol

This protocol is adapted from established procedures for the saponification of aromatic esters.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Dimethyl 1,3-benzenediacetate≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ReagentFisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized Water
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethyl AcetateACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics
Diethyl EtherACS GradeFisher Scientific
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents (Methanol, Ethyl Acetate, Diethyl Ether): Flammable and should be handled in a well-ventilated area away from ignition sources.

Step-by-Step Procedure

Part 1: Saponification Reaction
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of dimethyl 1,3-benzenediacetate (e.g., 5.0 g) in methanol (e.g., 50 mL).

  • Addition of Base: Prepare a solution of sodium hydroxide (a 2.5 to 3 molar excess relative to the ester) in a mixture of methanol and water (e.g., 10 g of NaOH in 40 mL of water and 10 mL of methanol). Add the NaOH solution to the stirred solution of the diester.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Part 2: Work-up and Isolation of Crude Product
  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Dilution and Extraction: To the remaining aqueous solution, add deionized water (e.g., 100 mL). Extract the aqueous layer with diethyl ether (e.g., 2 x 50 mL) to remove any unreacted starting material or organic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 1,3-benzenediacetic acid should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Part 3: Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at high temperatures but not at low temperatures. For aromatic carboxylic acids, hot water or an ethanol/water mixture is often effective.[4][5]

  • Recrystallization Procedure:

    • Place the crude 1,3-benzenediacetic acid in an Erlenmeyer flask.

    • Add a minimal amount of boiling water (or ethanol/water mixture) to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, which should induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry to a constant weight.

Characterization of 1,3-Benzenediacetic Acid

PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point175-177 °C[2]
¹H NMR Spectral data should be consistent with the structure.
¹³C NMR Expected chemical shifts for aromatic and carboxylic acid carbons.
Expected NMR Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moieties.

  • ¹³C NMR: The carbon NMR spectrum should exhibit peaks for the carboxylic acid carbons (typically in the range of 170-185 ppm) and the aromatic carbons (around 125-150 ppm).[6][7]

Workflow Diagram

Caption: Experimental workflow for the hydrolysis of dimethyl 1,3-benzenediacetate.

References

  • SynPep. 1,3-Benzenediacetic acid. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • University of Rochester. Purification: How To. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • Nerdfighteria Wiki. Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Application Note: High-Yield Synthesis of 1,3-Benzenediethanol via Lithium Aluminum Hydride Reduction of Dimethyl 1,3-Benzenediacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the efficient reduction of dimethyl 1,3-benzenediacetate to 1,3-benzenediethanol using lithium aluminum hydride (LAH). The protocol detailed herein is optimized for high yield and purity, addressing critical aspects from reaction setup and safety precautions to work-up and product characterization. This transformation is a key step in the synthesis of various pharmaceutical intermediates and specialty polymers where the 1,3-disubstituted aromatic diol moiety is a crucial structural motif.[1]

Introduction

1,3-Benzenediethanol is a valuable bifunctional building block in organic synthesis, utilized in the production of polyesters, resins, and as a precursor for various pharmaceutical compounds.[2][3] Its synthesis is most commonly achieved through the reduction of the corresponding dicarboxylic acid or its ester derivative.[4] Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting esters to primary alcohols with high efficiency.[5][6] Unlike milder reducing agents such as sodium borohydride, which are generally ineffective for ester reduction, LAH provides a reliable method for this transformation.[7] This document outlines a detailed, field-proven protocol for the LAH-mediated reduction of dimethyl 1,3-benzenediacetate, emphasizing experimental design, safety, and mechanistic understanding.

Reaction Mechanism

The reduction of an ester with lithium aluminum hydride proceeds through a two-step nucleophilic addition of hydride ions (H⁻).[4]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[4]

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the methoxide group as a leaving group. This step results in the in-situ formation of an aldehyde.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack on the aldehyde carbonyl carbon forms an alkoxide intermediate.[4]

  • Protonation (Work-up): The reaction is quenched with a protic source, such as water and acid, to protonate the resulting alkoxide, yielding the primary alcohol.[4]

Since two ester groups are present in dimethyl 1,3-benzenediacetate, this process occurs at both ester functionalities to yield the desired 1,3-benzenediethanol.

Experimental Protocol

This protocol is adapted from established procedures for the LAH reduction of esters and is optimized for the specific transformation of dimethyl 1,3-benzenediacetate.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Dimethyl 1,3-benzenediacetate≥98%Sigma-Aldrich
Lithium aluminum hydride (LAH), powder95%Sigma-Aldrich
Anhydrous tetrahydrofuran (THF)DriSolv® or similarEMD Millipore
Diethyl ether, anhydrousACS GradeFisher Scientific
Hydrochloric acid (HCl), concentratedACS GradeVWR
Sodium sulfate, anhydrousACS GradeFisher Scientific
Round-bottom flask, three-neck, 500 mL--
Dropping funnel, 100 mL--
Reflux condenser--
Magnetic stirrer and stir bar--
Ice bath--
Nitrogen gas inlet--
Buchner funnel and filter paper--
Separatory funnel, 500 mL--
Rotary evaporator--
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis A Assemble and flame-dry glassware under N2 B Add LAH to anhydrous THF in the reaction flask A->B C Cool the LAH suspension to 0 °C in an ice bath B->C E Add the ester solution dropwise to the LAH suspension at 0 °C D Dissolve dimethyl 1,3-benzenediacetate in anhydrous THF D->E F Allow the reaction to warm to room temperature and stir E->F G Monitor reaction completion by TLC F->G H Cool the reaction mixture to 0 °C G->H I Quench sequentially with H2O, 15% NaOH(aq), and H2O H->I J Filter the resulting precipitate (aluminum salts) I->J K Wash the filter cake with THF or diethyl ether J->K L Combine organic filtrates K->L M Dry the organic phase with anhydrous Na2SO4 L->M N Filter and concentrate under reduced pressure M->N O Purify the crude product by recrystallization or chromatography N->O P Characterize the product by NMR, IR, and MS O->P

Caption: Workflow for the synthesis of 1,3-benzenediethanol.

Step-by-Step Procedure
  • Reaction Setup:

    • A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 100 mL dropping funnel is assembled.

    • The glassware is thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

    • To the cooled flask, add lithium aluminum hydride (4.2 g, 0.11 mol) under a positive pressure of nitrogen.

    • Add 150 mL of anhydrous THF to the flask to create a suspension of LAH.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of the Ester:

    • In a separate flask, dissolve dimethyl 1,3-benzenediacetate (10.4 g, 0.05 mol) in 50 mL of anhydrous THF.

    • Transfer the ester solution to the dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C. A vigorous evolution of hydrogen gas may be observed initially.[8]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up (Fieser Method):

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAUTION: The quenching of excess LAH is highly exothermic and produces hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise, add 4.2 mL of deionized water to the reaction mixture.

    • Next, add 4.2 mL of a 15% aqueous sodium hydroxide solution dropwise.

    • Finally, add 12.6 mL of deionized water dropwise.

    • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Filter the precipitate through a Buchner funnel and wash the filter cake thoroughly with two 50 mL portions of THF or diethyl ether.

    • Combine the organic filtrates in a separatory funnel.

    • Wash the combined organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 1,3-benzenediethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights and Troubleshooting

  • Anhydrous Conditions are Crucial: Lithium aluminum hydride reacts violently with water.[9] Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent a runaway reaction and to maximize yield.

  • Controlling the Addition Rate: The dropwise addition of the ester solution to the LAH suspension at 0 °C is critical to control the initial exotherm of the reaction.

  • Effective Quenching: The Fieser work-up method is recommended as it produces a granular precipitate of aluminum salts that is easily filtered.[10] Improper quenching can lead to the formation of a gelatinous precipitate that is difficult to handle.

  • Monitoring Reaction Completion: TLC is an effective way to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting ester.

  • Alternative Work-up: An acidic work-up can also be employed by cautiously adding the reaction mixture to a stirred, cold solution of dilute sulfuric or hydrochloric acid.[11] However, this method can sometimes lead to the formation of emulsions.

Characterization of 1,3-Benzenediethanol

The identity and purity of the synthesized 1,3-benzenediethanol can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups and the disappearance of the strong C=O stretching band of the ester at ~1735 cm⁻¹.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

Safety Precautions

  • Lithium Aluminum Hydride: LAH is a highly reactive, flammable solid that reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Handle LAH in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket) and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Reaction Quenching: The quenching of excess LAH is extremely exothermic and generates hydrogen gas, which can ignite. Perform the quench slowly, with adequate cooling, and in a well-ventilated fume hood away from ignition sources.

  • Solvents: Tetrahydrofuran and diethyl ether are flammable. Handle them in a well-ventilated area and away from open flames or sparks.

References

  • Organic Syntheses Procedure. Available from: [Link]

  • Methods in Organic Synthesis. DU Chem. Available from: [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available from: [Link]

  • Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps. Master Organic Chemistry. Available from: [Link]

  • Selective reduction of aromatic esters using in-situ-generated LiBH4. Scholar Central. Available from: [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones. Organic Syntheses. Available from: [Link]

  • Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry. Available from: [Link]

  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Royal Society of Chemistry. Available from: [Link]

  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Cas 626-18-6,1,3-Benzenedimethanol. lookchem. Available from: [Link]

  • Tunable Construction of Multisubstituted 1,3-Dienes and Allenes via a 1,4-Palladium Migration/Carbene Insertion Cascade. ACS Publications. Available from: [Link]

  • Cas 626-18-6,1,3-Benzenedimethanol. lookchem. Available from: [Link]

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Advanced Transesterification Protocols for 1,3-Benzenediacetic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Benzenediacetic acid dimethyl ester (CAS 1459-93-4), also known as dimethyl 1,3-benzenediacetate, is a critical achiral scaffold in medicinal chemistry.[1] It serves as a versatile linker for bis-functionalized prodrugs and a precursor for condensation polymers.[1] While direct esterification (Fischer) is suitable for generating this scaffold, transesterification is the preferred method for downstream derivatization—specifically when attaching complex, acid-sensitive, or sterically hindered alcohols (APIs) where harsh acidic conditions are detrimental.[1]

This guide details two high-fidelity transesterification protocols: Titanium(IV)-Mediated Catalysis for robust, non-sensitive substrates, and Lipase-Mediated Biocatalysis for high-value, sensitive pharmaceutical intermediates.[1]

Chemical Fundamentals & Mechanistic Insight

The Substrate Architecture

The 1,3-benzenediacetic acid dimethyl ester scaffold possesses two chemically equivalent ester groups separated by a methylene spacer and a meta-substituted aromatic ring.[1]

  • Benzylic Reactivity: The

    
    -protons (benzylic) are weakly acidic (
    
    
    
    ).[1] Strong alkoxide bases (e.g., NaOMe) can trigger unwanted Claisen-type self-condensation or polymerization.[1]
  • Selectivity: Transesterification allows for the precise exchange of the methoxy group with a target alcohol (

    
    ), driven by the removal of volatile methanol.
    
Mechanistic Pathways[1]
  • Lewis Acid Catalysis (Titanium): Activates the carbonyl oxygen, making the carbonyl carbon more electrophilic without generating strong nucleophiles that risk

    
    -deprotonation.[1]
    
  • Enzymatic Catalysis (Lipase): Utilizes a Serine-Histidine-Aspartate triad to form an acyl-enzyme intermediate, enabling transesterification under near-neutral conditions.[1]

TransesterificationMechanism Substrate 1,3-Benzenediacetic Acid Dimethyl Ester Titanium Ti(IV) Catalyst (Lewis Acid Activation) Substrate->Titanium Coordination Lipase Lipase (CALB) (Acyl-Enzyme Intermediate) Substrate->Lipase Binding Intermediate Tetrahedral Intermediate Titanium->Intermediate + Target Alcohol (R-OH) Lipase->Intermediate + Target Alcohol (R-OH) Product Target Diester (Drug Conjugate) Intermediate->Product Elimination Methanol Methanol (Volatile Byproduct) Intermediate->Methanol Removal drives eq.

Figure 1: Dual mechanistic pathways for the transesterification of 1,3-benzenediacetic acid dimethyl ester. The Lewis Acid pathway relies on electrophilic activation, while the Enzymatic pathway utilizes nucleophilic catalysis.

Experimental Protocols

Protocol A: Titanium(IV)-Mediated Transesterification

Best For: Robust alcohols, scale-up synthesis, and polymer precursors.[1] Catalyst: Titanium(IV) isopropoxide (


) or Dibutyltin oxide (DBTO).[1]
Reagents & Equipment[1][2][3][4]
  • Substrate: 1,3-Benzenediacetic acid dimethyl ester (1.0 eq).

  • Nucleophile: Target Alcohol (R-OH) (2.5 – 5.0 eq).[1] Note: Use excess if R-OH is cheap; use 1.0-1.2 eq if R-OH is the valuable API and use the ester as solvent/excess.[1]

  • Catalyst:

    
     (1–5 mol%).[1]
    
  • Solvent: Toluene or Xylene (anhydrous).[1]

  • Apparatus: Dean-Stark trap or molecular sieves (4Å) to remove methanol.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or distillation head), charge 1,3-benzenediacetic acid dimethyl ester (10 mmol, 2.22 g) and the Target Alcohol (22 mmol).

  • Solvent Addition: Add anhydrous Toluene (50 mL). Ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Catalyst Addition: Add

    
     (0.2 mmol, ~57 mg) via syringe. The solution may turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux (

    
    ). Methanol produced during the exchange will azeotrope with toluene.
    
    • Critical Control Point: Monitor the distillate. Removal of methanol is the driving force.

  • Monitoring: Sample every 2 hours. Analyze via TLC (Hexane:EtOAc) or HPLC.[1] Look for the disappearance of the dimethyl ester peak (

    
     specific to method).
    
  • Workup:

    • Cool to room temperature.

    • Quench by adding 1N HCl (10 mL) to hydrolyze the titanium catalyst (forms a white precipitate of

      
      ).[1]
      
    • Dilute with Ethyl Acetate (50 mL) and separate layers.

    • Wash organic layer with Brine (2 x 20 mL).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel) is usually required to remove excess alcohol if used.[1]

Protocol B: Lipase-Mediated Enzymatic Transesterification

Best For: Acid/Base sensitive APIs, chiral resolution (if alcohol is chiral), and "Green Chemistry" applications.[1] Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[1][5]

Reagents & Equipment[1][2][3][4]
  • Substrate: 1,3-Benzenediacetic acid dimethyl ester (1.0 eq).

  • Nucleophile: Target Alcohol (1.1 – 2.0 eq).[1]

  • Catalyst: Novozym 435 (>5,000 PLU/g, typically 10-20% w/w relative to substrate).[1]

  • Solvent: MTBE, Diisopropyl ether, or Toluene (anhydrous).[1] Avoid polar solvents like DMSO/DMF as they strip water from the enzyme.

  • Molecular Sieves: 4Å (activated) to trap methanol.

Step-by-Step Methodology
  • Enzyme Preparation: Predry Novozym 435 in a desiccator over

    
     for 24h if precise water control is needed (optional for standard runs).
    
  • Setup: In a sterile vial or flask, dissolve 1,3-benzenediacetic acid dimethyl ester (1.0 mmol, 222 mg) and Target Alcohol (2.0 mmol) in MTBE (5 mL).

  • Activation: Add activated 4Å Molecular Sieves (200 mg) to the solution.

  • Initiation: Add Novozym 435 (40 mg). Incubate in an orbital shaker at

    
     @ 200 rpm.
    
    • Expert Insight: Do not use magnetic stirring with immobilized enzymes as the stir bar grinds the beads, reducing activity and complicating filtration. Use an orbital shaker.

  • Monitoring: Check HPLC at 6h, 12h, and 24h.

  • Workup:

    • Filter the reaction mixture through a coarse fritted glass funnel or a pad of Celite to remove the enzyme beads and sieves.

    • Recycling: The enzyme beads can often be washed with MTBE and reused 3-5 times.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Often yields high purity product requiring only minimal chromatography.

Analytical Data & QC Standards

Quantitative Comparison of Methods
ParameterMethod A: Ti(IV) CatalysisMethod B: Enzymatic (Novozym 435)
Temperature


Reaction Time 4 - 12 Hours12 - 48 Hours
Substrate Tolerance High (Steric bulk tolerated)Medium (Specific to enzyme pocket)
Byproduct Removal Azeotropic DistillationMolecular Sieves
Purification Aqueous workup requiredSimple Filtration
Cost LowHigh (Enzyme is expensive)
HPLC Method for Reaction Monitoring[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Expected Retention:

    • Dimethyl Ester: ~5-6 min.[1]

    • Mono-transesterified Intermediate: ~7-8 min.[1]

    • Di-transesterified Product: ~9-11 min (assuming lipophilic alcohol).[1]

Workflow Visualization

Workflow Start Start: 1,3-Benzenediacetic Acid Dimethyl Ester Decision Select Method Based on Substrate Sensitivity Start->Decision PathA Method A: Ti(OiPr)4 Reflux in Toluene Decision->PathA Stable Substrate PathB Method B: Novozym 435 40°C in MTBE Decision->PathB Sensitive/Chiral TrapA Dean-Stark Trap (Remove MeOH) PathA->TrapA Azeotrope Quench Acid Quench (1N HCl) Remove Ti salts TrapA->Quench Complete Finish Final Product (HPLC >98%) Quench->Finish TrapB Molecular Sieves (Adsorb MeOH) PathB->TrapB Equilibrium Shift Filter Filtration Recycle Enzyme TrapB->Filter Complete Filter->Finish

Figure 2: Decision matrix and process flow for selecting the optimal transesterification protocol.

References

  • Chemical Properties & Identifiers: National Center for Biotechnology Information. (2025).[1][2][7] PubChem Compound Summary for CID 15313, 1,3-Benzenediacetic acid, dimethyl ester. Retrieved from [Link][1]

  • Enzymatic Transesterification Principles: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Titanium Catalysis Standards: Seebach, D., et al. (1982).[1] Titanate-Mediated Transesterifications. Synthesis. [1]

  • Application in Polymers: Kricheldorf, H. R. (2001).[1] Syntheses and Kricheldorf of Polyesters via Transesterification. Macromolecular Chemistry and Physics. [1]

  • General Esterification/Transesterification Guide: Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] [1]

Sources

Application Notes & Protocols: Leveraging Dimethyl 1,3-Benzenediacetate in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of dimethyl 1,3-benzenediacetate as a rigid scaffold for solid-phase synthesis (SPS) of small molecule libraries. The protocols detailed herein are designed to be robust and adaptable, enabling the generation of diverse chemical entities for high-throughput screening and lead optimization.

Introduction: The Central Role of Scaffolds in Combinatorial Chemistry

Solid-phase synthesis has revolutionized the landscape of drug discovery by enabling the rapid and efficient generation of large libraries of compounds.[1] A key element in the success of this methodology is the use of molecular scaffolds, which provide a core structure upon which diverse functionalities can be systematically introduced. Dimethyl 1,3-benzenediacetate, with its rigid aromatic core and symmetrically disposed reactive handles, presents an ideal starting point for the construction of focused chemical libraries. Its predictable geometry allows for precise spatial orientation of appended functionalities, a critical factor in designing molecules that interact with specific biological targets.

The protocols outlined below will guide the user through the process of adapting dimethyl 1,3-benzenediacetate for solid-phase applications, from initial functionalization and immobilization to the parallel synthesis of a diverse small molecule library.

Core Concept: Dimethyl 1,3-Benzenediacetate as a Bifunctional Scaffold

The utility of dimethyl 1,3-benzenediacetate in solid-phase synthesis stems from its conversion to a bifunctional scaffold. The two methyl ester groups can be selectively or simultaneously hydrolyzed to carboxylic acids, providing attachment points for a variety of chemical building blocks. One of these carboxylic acid groups can be used to anchor the scaffold to a solid support, while the other remains available for further chemical elaboration. This approach allows for the systematic construction of molecules with diverse functionalities emanating from the central benzene ring.

Application Note 1: Preparation of a Monoprotected 1,3-Benzenediacetate Scaffold for Solid-Phase Synthesis

Objective: To synthesize a selectively protected derivative of 1,3-benzenedicarboxylic acid suitable for attachment to a solid support.

Rationale: To utilize 1,3-benzenedicarboxylic acid as a scaffold on a solid support, one of the carboxylic acid groups must be protected to prevent unwanted side reactions during the initial immobilization step. The other carboxylic acid will be used for coupling to the resin.

Protocol: Synthesis of 3-(tert-Butoxycarbonyl)benzoic acid

  • Starting Material: 1,3-Benzenedicarboxylic acid.

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), 4-(dimethylamino)pyridine (DMAP), tert-butanol, Dichloromethane (DCM).

  • Procedure: a. Suspend 1,3-benzenedicarboxylic acid (1 eq) in a mixture of tert-butanol and DCM. b. Add DMAP (0.1 eq) to the suspension. c. Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture at room temperature. d. Stir the reaction for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain 3-(tert-butoxycarbonyl)benzoic acid.

Expected Outcome: A white solid, which is the monoprotected scaffold ready for immobilization onto a solid support.

Application Note 2: Immobilization of the Scaffold onto a Solid Support

Objective: To covalently attach the monoprotected 1,3-benzenediacetate scaffold to a suitable solid support.

Rationale: The choice of solid support is critical for the success of solid-phase synthesis.[2] Wang resin is a popular choice for the synthesis of molecules that will be cleaved under acidic conditions to yield a carboxylic acid. For the generation of carboxamides upon cleavage, a Rink amide resin is preferable.[3] This protocol will detail the immobilization on Wang resin.

Protocol: Attachment to Wang Resin

  • Solid Support: Wang Resin.

  • Reagents: 3-(tert-Butoxycarbonyl)benzoic acid, N,N'-Diisopropylcarbodiimide (DIC), 4-(dimethylamino)pyridine (DMAP), N,N-Dimethylformamide (DMF).

  • Procedure: a. Swell the Wang resin in DMF for 1 hour in a solid-phase synthesis vessel. b. Drain the DMF and wash the resin with fresh DMF (3x). c. In a separate flask, dissolve 3-(tert-butoxycarbonyl)benzoic acid (3 eq), DIC (3 eq), and DMAP (0.1 eq) in DMF. d. Add the solution to the swollen resin and agitate the mixture at room temperature for 4-6 hours. e. Monitor the reaction using a colorimetric test (e.g., Kaiser test on a small sample of resin beads to check for free hydroxyl groups). f. Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents. g. Dry the resin under vacuum.

Workflow for Scaffold Immobilization

Scaffold Monoprotected 1,3-Benzenediacetate Coupling Coupling Reaction (DIC, DMAP) Scaffold->Coupling WangResin Wang Resin (Solid Support) WangResin->Coupling ImmobilizedScaffold Immobilized Scaffold on Resin Coupling->ImmobilizedScaffold

Caption: Immobilization of the monoprotected scaffold onto Wang resin.

Application Note 3: Solid-Phase Synthesis of a Small Molecule Library

Objective: To demonstrate the utility of the immobilized 1,3-benzenediacetate scaffold for the parallel synthesis of a diverse library of small molecules.

Rationale: The strength of solid-phase synthesis lies in its ability to rapidly generate a multitude of compounds through a series of repetitive reaction, washing, and deprotection steps.[4] This protocol outlines a "split-and-pool" strategy for library synthesis.[5]

Protocol: Library Synthesis

Part A: Deprotection of the Scaffold

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Swell the resin with the immobilized scaffold in DCM. b. Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group. c. Drain the deprotection solution and wash the resin thoroughly with DCM, a 5% solution of diisopropylethylamine (DIPEA) in DCM (to neutralize any residual acid), DCM, and DMF.

Part B: Diversification at the First Position (Amide Bond Formation)

  • Reagents: A diverse set of primary and secondary amines (Building Block Set A), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA, DMF.

  • Procedure: a. Split the deprotected resin into separate reaction vessels. b. To each vessel, add a solution of a unique amine from Building Block Set A (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. c. Agitate the reactions for 2-4 hours. d. Monitor for reaction completion (e.g., Kaiser test for the disappearance of free amines). e. Pool the resin from all reaction vessels and wash extensively with DMF, DCM, and methanol.

Part C: Cleavage from the Solid Support and Product Isolation

  • Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Procedure: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours. b. Filter the resin and collect the filtrate containing the cleaved products. c. Concentrate the filtrate under a stream of nitrogen. d. Precipitate the crude products by adding cold diethyl ether. e. Isolate the products by centrifugation and decantation. f. Purify the individual library members by preparative HPLC.

Workflow for Library Synthesis

ImmobilizedScaffold Immobilized Scaffold on Resin Deprotection Boc Deprotection (TFA/DCM) ImmobilizedScaffold->Deprotection ActivatedScaffold Activated Scaffold (Free Carboxylic Acid) Deprotection->ActivatedScaffold Split Split Resin ActivatedScaffold->Split Amine1 Couple Amine 1 Split->Amine1 Amine2 Couple Amine 2 Split->Amine2 AmineN Couple Amine n Split->AmineN Pool Pool Resin Amine1->Pool Amine2->Pool AmineN->Pool Washing Wash Resin Pool->Washing Cleavage Cleavage (TFA Cocktail) Washing->Cleavage Library Small Molecule Library Cleavage->Library

Sources

Application Note: A Detailed Protocol for the Selective α-Mono-alkylation of Dimethyl 1,3-Phenylenediacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the selective α-mono-alkylation of dimethyl 1,3-phenylenediacetate. This procedure is fundamental for the synthesis of complex molecular architectures where substituted phenylacetic acid moieties serve as critical building blocks. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a robust, step-by-step protocol for laboratory execution. The core of this methodology relies on the generation of a kinetic enolate using a strong, non-nucleophilic base at low temperatures, followed by its reaction with an electrophilic alkylating agent. This approach is designed to maximize the yield of the desired C-alkylated product while minimizing common side reactions such as O-alkylation, poly-alkylation, and self-condensation.

Introduction and Scientific Principles

The α-alkylation of esters is a cornerstone of carbon-carbon bond formation in organic synthesis. The target molecule, dimethyl 1,3-phenylenediacetate, possesses two equivalent benzylic positions, each flanked by a methoxycarbonyl group. The protons on these α-carbons are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[1][2]

The reaction proceeds in two primary stages:

  • Enolate Formation: An appropriate base abstracts a proton from the α-carbon to form a nucleophilic enolate ion.[3] The stability of this enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group.[1][3]

  • Nucleophilic Attack: The enolate, acting as a carbon-centered nucleophile, attacks an alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond.[3]

1.1. The Critical Choice of Base

The selection of the base is paramount for a successful and selective alkylation. While alkoxide bases like sodium methoxide can deprotonate the α-carbon, their use establishes an equilibrium between the ester, the enolate, and the corresponding alcohol.[4] This equilibrium can lead to undesirable side reactions, most notably the Claisen condensation, where the enolate attacks the carbonyl group of another ester molecule.[2]

To circumvent these issues, a strong, sterically hindered, non-nucleophilic base is preferred. Lithium diisopropylamide (LDA) is the base of choice for this application.[5] Its key advantages are:

  • High Basicity: With the pKa of its conjugate acid (diisopropylamine) being approximately 36, LDA can quantitatively and irreversibly deprotonate the α-carbon of the ester (pKa ≈ 25).[4][5] This drives the reaction to completion, preventing self-condensation.

  • Steric Hindrance: The bulky isopropyl groups on LDA minimize its nucleophilicity, preventing it from attacking the ester carbonyl group itself.

  • Kinetic Control: When used at low temperatures (e.g., -78 °C), LDA rapidly forms the "kinetic" enolate, which is the less substituted, more accessible enolate.[5] While our substrate is symmetric, this principle of kinetic control is crucial for preventing enolate equilibration and subsequent side reactions.

Experimental Workflow Overview

The overall procedure involves the careful, sequential addition of reagents under an inert atmosphere to maintain anhydrous conditions and prevent quenching of the highly reactive intermediates.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification A Assemble & Dry Glassware B Prepare Anhydrous THF C Setup Inert Atmosphere (Ar/N2) D Cool THF to -78 °C E Add Diisopropylamine & n-BuLi (forms LDA in situ) D->E 15 min F Add Dimethyl 1,3-Phenylenediacetate (Enolate Formation) E->F 30 min G Add Alkylating Agent (R-X) (Alkylation) F->G 1-2 hours H Quench Reaction (e.g., sat. NH4Cl) G->H Allow to warm I Aqueous Work-up (Extraction) H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for the α-alkylation of dimethyl 1,3-phenylenediacetate.

Detailed Experimental Protocol

This protocol describes the mono-methylation of dimethyl 1,3-phenylenediacetate using methyl iodide as the alkylating agent. The principles can be adapted for other primary alkyl halides.

3.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Dimethyl 1,3-phenylenediacetate222.2410.02.22 gSubstrate
Diisopropylamine101.1911.01.53 mLFreshly distilled from CaH2
n-Butyllithium (n-BuLi)64.0610.54.20 mL (2.5 M)Titrated solution in hexanes
Methyl Iodide (CH3I)141.9412.00.75 mLAlkylating agent; freshly distilled
Tetrahydrofuran (THF)--100 mLAnhydrous; distilled from Na/benzophenone
Saturated aq. NH4Cl solution--50 mLFor quenching
Diethyl ether (Et2O)--~200 mLFor extraction
Brine--50 mLFor washing
Anhydrous MgSO4 or Na2SO4--~10 gDrying agent

3.2. Step-by-Step Procedure

A. Preparation (In situ generation of LDA)

  • Assemble a flame- or oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous THF (80 mL) and freshly distilled diisopropylamine (1.53 mL, 11.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.20 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting colorless to pale yellow LDA solution at -78 °C for 15-20 minutes.

B. Enolate Formation 7. Dissolve dimethyl 1,3-phenylenediacetate (2.22 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate dried flask. 8. Using a cannula or syringe, slowly add the substrate solution to the LDA solution at -78 °C over 20 minutes. 9. Rinse the substrate flask with a small amount of anhydrous THF (~2 mL) and add it to the reaction mixture. 10. Stir the resulting enolate solution at -78 °C for 30-45 minutes.

C. Alkylation 11. Add freshly distilled methyl iodide (0.75 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C. 12. Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

D. Quenching and Work-up 13. Remove the dry ice/acetone bath and quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution (50 mL). 14. Allow the mixture to warm to room temperature with stirring. 15. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). 16. Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL). 17. Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). 18. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

E. Purification 19. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to elute the product. 20. Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified dimethyl 2-(3-(2-methoxy-2-oxoethyl)phenyl)propanoate as a colorless oil.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete LDA formation (inactive n-BuLi).2. Wet reagents or glassware.3. Insufficient reaction time.1. Titrate n-BuLi solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Monitor reaction by TLC to confirm completion.
Recovery of Starting Material 1. Insufficient base.2. LDA added too quickly, causing decomposition.1. Use a slight excess of LDA (1.05-1.1 eq).2. Maintain a low temperature (-78 °C) during LDA formation and substrate addition.
Presence of Dialkylated Product 1. Enolate equilibration allowing for a second deprotonation.2. Use of more than one equivalent of base or alkylating agent.1. Ensure rapid addition of the alkylating agent after enolate formation.2. Carefully control stoichiometry; use exactly 1.05-1.1 eq of base for mono-alkylation.
Claisen Condensation Byproduct Use of an equilibrating base (e.g., NaOMe) instead of LDA.Strictly use a strong, non-nucleophilic base like LDA under kinetic conditions (-78 °C).

Conclusion

This application note details a reliable and selective protocol for the α-mono-alkylation of dimethyl 1,3-phenylenediacetate. The strategic use of LDA at low temperatures is critical for achieving high yields of the desired C-alkylated product by ensuring quantitative, irreversible formation of the kinetic enolate. This method provides a versatile platform for synthesizing a wide range of derivatives, which are valuable intermediates for pharmaceutical and materials science research. Careful attention to anhydrous conditions and stoichiometry is essential for obtaining optimal and reproducible results.

References

  • Vertex AI Search. (2024). Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles - PMC.
  • Vertex AI Search. (2024). Metal-free direct alkylation of unfunctionalized allylic/benzylic sp3 C–H bonds via photoredox induced radical cation deprotonation - Chemical Science (RSC Publishing).
  • Vertex AI Search. (2024). [a] Overview of approaches for allylic alkylation using benzylic...
  • Organic Chemistry Portal. (2023).
  • Yu, D.-G., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society.
  • Vertex AI Search. (2024). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Benchchem. (2024). Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)
  • LibreTexts Chemistry. (2023). 18: Reactions of Enolate Ions and Enols. [Link]

  • SlideShare. (2019). Organic Synthesis Via Enolate. [Link]

  • Vertex AI Search. (2024).
  • AK Lectures. (2019). formation of enolates from esters and other acid derivatives. YouTube. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one.
  • Vertex AI Search. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Benzenediacetic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-benzenediacetic acid dimethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest possible yield and purity of their product. This document provides in-depth technical guidance in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1,3-benzenediacetic acid dimethyl ester?

A1: The most prevalent and cost-effective method for the synthesis of 1,3-benzenediacetic acid dimethyl ester is the Fischer-Speier esterification of 1,3-benzenediacetic acid.[1] This acid-catalyzed reaction involves heating the dicarboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the product by the large excess of methanol and often by the removal of water, a byproduct of the reaction.[2][3]

Q2: I am experiencing a low yield in my synthesis. What are the primary factors I should investigate?

A2: Low yields in Fischer esterification are typically attributed to several key factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Ensure you are using a sufficient amount of acid catalyst and an adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4]

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[1] It is crucial to use anhydrous methanol and a strong acid catalyst that can also act as a dehydrating agent, such as concentrated sulfuric acid.[5]

  • Product Loss During Workup: The ester can be hydrolyzed back to the carboxylic acid during the aqueous workup, especially if the conditions are not carefully controlled (e.g., prolonged contact with basic solutions at elevated temperatures).[5][6]

  • Inefficient Purification: Significant product loss can occur during purification steps like recrystallization if the solvent system or procedure is not optimized.[7]

Q3: My final product is not pure. What are the likely impurities and how can I remove them?

A3: Common impurities include:

  • Unreacted 1,3-Benzenediacetic Acid: This is the most common impurity if the reaction is incomplete. It can be removed by washing the organic phase with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup.[8] The dicarboxylic acid will be deprotonated to its water-soluble carboxylate salt and partitioned into the aqueous layer.

  • Mono-ester (Methyl 2-(3-(carboxymethyl)phenyl)acetate): If the reaction is not driven to completion, a significant amount of the mono-ester may be present. This can be challenging to separate from the desired diester due to similar polarities. Pushing the initial reaction to completion is the best strategy. If present, careful column chromatography may be required for separation.

  • Side-reaction Products: While less common under standard Fischer esterification conditions, side reactions involving the benzylic protons are a theoretical possibility, though significant evidence for this in this specific reaction is scarce in the literature. More likely are byproducts from impurities in the starting materials.

  • Residual Catalyst and Salts: These are typically removed during the aqueous workup.

Purification is most effectively achieved by recrystallization . A suitable solvent system should be chosen where the diester has high solubility at elevated temperatures and low solubility at lower temperatures.

Troubleshooting Guide

Problem 1: The reaction is sluggish or does not proceed to completion.

Possible Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

    • Recommendation: Ensure you are using a catalytic amount of a strong acid. For a typical laboratory-scale reaction, 0.1 to 0.5 mL of concentrated sulfuric acid per 15 mL of methanol is a reasonable starting point.[9] Other strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.[8]

  • Low Reaction Temperature: Esterification reactions require an input of energy to proceed at a reasonable rate.

    • Recommendation: The reaction should be heated to reflux.[8] Since methanol is often used in excess as the solvent, the reflux temperature will be the boiling point of methanol (approximately 65 °C).

  • Presence of Water: As mentioned, water will inhibit the forward reaction.

    • Recommendation: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.

Workflow for Optimizing Reaction Conditions:

Caption: Troubleshooting workflow for incomplete reaction.

Problem 2: Significant product loss is observed during the aqueous workup.

Possible Causes & Solutions:

  • Ester Hydrolysis (Saponification): The use of strong bases (like NaOH or KOH) to neutralize the acid catalyst can lead to the hydrolysis of the ester product back to the carboxylate salt, a process known as saponification.[5] This is particularly problematic if the base is concentrated or if the mixture is allowed to stand for an extended period.

    • Recommendation: Use a mild, weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[8] Perform the washes quickly and at a reduced temperature (e.g., in an ice-water bath) to minimize the rate of hydrolysis.[6]

  • Emulsion Formation: During the extraction, a stable emulsion may form between the organic and aqueous layers, making separation difficult and leading to product loss.

    • Recommendation: To break up an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or by gentle swirling instead of vigorous shaking.

Workup Protocol to Minimize Hydrolysis:

Caption: Recommended workup procedure to minimize ester hydrolysis.

Problem 3: Difficulty in purifying the product by recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The key to successful recrystallization is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[7]

    • Recommendation: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common choices for recrystallizing esters include methanol, ethanol, or mixtures such as ethanol/water or heptane/ethyl acetate.[10] For 1,3-benzenediacetic acid dimethyl ester, a non-polar solvent mixture is a good starting point.

  • Crystallization Occurs Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help to slow the cooling process.[7]

  • Oiling Out: The compound may separate as an oil rather than a crystalline solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent.

    • Recommendation: If oiling out occurs, try reheating the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system with a lower boiling point.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzenediacetic Acid Dimethyl Ester via Fischer Esterification

This protocol is a general procedure based on established methods for Fischer esterification.[8][9]

Materials:

  • 1,3-Benzenediacetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-benzenediacetic acid.

  • Add a large excess of anhydrous methanol (e.g., for every 1 gram of diacid, use 15-20 mL of methanol).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15-20 mL methanol reaction).

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (perform this wash twice, being careful to vent the funnel frequently to release CO₂).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimethyl 1,3-phenylenediacetate.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure 1,3-benzenediacetic acid dimethyl ester.

Data Presentation

Table 1: Recommended Reaction Parameters for Fischer Esterification

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1:20 to 1:50 (Diacid:Methanol)Using a large excess of methanol drives the equilibrium towards the product side (Le Châtelier's Principle).[1]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong Brønsted acids are effective catalysts for this reaction.[8]
Catalyst Loading ~0.05 equivalents relative to diacidA catalytic amount is sufficient; excess can lead to side reactions or complicate workup.
Temperature Reflux (~65 °C for methanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8]
Reaction Time 2-6 hoursShould be monitored by TLC to determine completion.

Table 2: Physical and Spectroscopic Data for 1,3-Benzenediacetic Acid and its Dimethyl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)
1,3-Benzenediacetic Acid C₁₀H₁₀O₄194.18White solid~3.6 (s, 4H), ~7.2-7.4 (m, 4H), ~11-12 (br s, 2H)[8]
1,3-Benzenediacetic Acid Dimethyl Ester C₁₂H₁₄O₄222.24White solid~3.65 (s, 4H), ~3.70 (s, 6H), ~7.2-7.4 (m, 4H)

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Fischer_Esterification A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH D Protonated Ester C->D - H₂O E Ester D->E - H⁺

Caption: Simplified mechanism of Fischer esterification.

References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of cis-Tetrahydrofuran-2,5-dicarboxylic Acid.
  • Fischer Esterific
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  • Master Organic Chemistry. (2022, October 27).
  • Zhuang, J., & Wang, Y. (n.d.). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online.
  • Chemistry LibreTexts. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYL
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  • Recrystalliz
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  • Reddit. (2023, February 19).
  • Recrystalliz
  • BenchChem. (2025). Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0320893).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). KR860002106B1 - Synthesis of phenylacetic acid esters.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Figshare.
  • 3-Hydroxymethyl-3-phenylcyclopropene. (n.d.). Organic Syntheses.
  • BenchChem. (2025). Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Common Organic Solvents: Table of Properties. (n.d.). Scribd.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022, October 22). Scientific Reports.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. (2018, December 28).
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  • Google Patents. (n.d.). CN101250113A - Method for refining p-phenylene diamine.

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Technical Support Center: Troubleshooting Side Reactions in Dimethyl m-Phenylenediacetate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of dimethyl m-phenylenediacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize m-phenylenediacetic acid as a critical building block and encounter challenges during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction success, focusing on identifying, mitigating, and solving common side reactions.

Section 1: Understanding the Ideal Hydrolysis Pathway

The conversion of dimethyl m-phenylenediacetate to m-phenylenediacetic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly known as saponification. This reaction is favored in synthetic chemistry because, under basic conditions, the final step—deprotonation of the carboxylic acid—is essentially irreversible, driving the reaction to completion.[1]

The overall transformation is as follows:

Reaction Scheme: Dimethyl m-phenylenediacetate -> m-Phenylenediacetic acid

The accepted mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. An acid-base reaction between the newly formed carboxylic acid and the methoxide (or other hydroxide ions in solution) yields the highly stable carboxylate salt and methanol. The final diacid is obtained upon acidic workup.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation cluster_step3 Step 3: Acidic Workup Start Dimethyl m-phenylenediacetate Int1 Tetrahedral Intermediate Start->Int1  + 2 OH⁻ Product_Salt m-Phenylenediacetate Dicarboxylate Salt Int1->Product_Salt  - 2 CH₃OH Final_Product m-Phenylenediacetic Acid Product_Salt->Final_Product  + 2 H⁺

Caption: Base-catalyzed hydrolysis (saponification) of dimethyl m-phenylenediacetate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the hydrolysis of dimethyl m-phenylenediacetate.

Q1: My reaction is sluggish or appears incomplete. How can I drive it to completion?

A1: Incomplete hydrolysis is the most frequent challenge and typically points to issues with reaction kinetics or solubility.

Possible Causes & Solutions:

  • Insufficient Base: Saponification is stoichiometric. You need at least two equivalents of hydroxide for each equivalent of the diester. For stubborn or sterically hindered esters, using a molar excess of the base (e.g., 2.5 to 3.0 equivalents) can increase the reaction rate.[2]

  • Poor Solubility: Dimethyl m-phenylenediacetate has limited solubility in purely aqueous solutions. This phase difference can severely limit the interaction between the ester and the hydroxide ions.

    • Solution: Employ a co-solvent system to create a homogeneous reaction mixture. A 1:1 mixture of THF/water or Dioxane/water is a common and effective choice.[2] Dimethyl sulfoxide (DMSO) can also significantly accelerate saponification rates.[3][4]

  • Inappropriate Base: While NaOH and KOH are standard, lithium hydroxide (LiOH) is often more effective for challenging hydrolyses, sometimes providing faster and cleaner conversions.[2]

  • Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. If the reaction is slow at room temperature, gently heating the mixture (e.g., to 40-60°C) under reflux can significantly accelerate the process. However, be cautious of excessive heat (see Q2).

Troubleshooting Summary Table:

ParameterStandard ConditionOptimization StrategyRationale
Base 2.2 eq. NaOH or KOH3.0 eq. LiOHLiOH is often more effective for complete hydrolysis of stubborn esters.[2]
Solvent Water/Methanol1:1 THF/WaterImproves substrate solubility, creating a single phase for efficient reaction.[2]
Temperature Room Temperature50°C (Reflux)Increases reaction rate kinetics.
Time 2-4 hours12-24 hoursAllows more time for a sluggish reaction to reach completion.
Q2: I'm observing significant yield loss and possibly gas evolution, especially when heating. What's the cause?

A2: This strongly suggests that a decarboxylation side reaction is occurring.

Primary Cause & Mechanism:

The product, m-phenylenediacetic acid, is a derivative of phenylacetic acid. Phenylacetic acids are known to be susceptible to decarboxylation (loss of CO₂) at elevated temperatures to form toluene derivatives.[5][6] In this case, the product would be m-xylene. The reaction proceeds via the loss of one or both carboxylic acid groups. This process is often irreversible under the reaction conditions, leading to a direct loss of product.[5]

G Diacid m-Phenylenediacetic Acid Decarbox_Product m-Methylphenylacetic Acid (Mono-decarboxylation) Diacid->Decarbox_Product  Δ (-CO₂) Final_Byproduct m-Xylene (Di-decarboxylation) Decarbox_Product->Final_Byproduct  Δ (-CO₂)

Caption: Thermal decarboxylation pathway of m-phenylenediacetic acid.

Troubleshooting & Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Avoid excessive heating during the hydrolysis. If heating is necessary to improve the rate, maintain the temperature below 60°C and monitor the reaction closely.

  • Careful Acidification: The workup step where the dicarboxylate salt is neutralized is exothermic. Perform the acidification slowly while cooling the mixture in an ice bath. This prevents localized hot spots that could trigger decarboxylation.[7]

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the disappearance of the starting material by TLC (see Section 3.1) and proceed to workup as soon as the reaction is complete.

Q3: My final product is an off-white or yellowish powder. How can I purify it?

A3: Discoloration usually arises from minor, highly conjugated byproducts or residual impurities.

Possible Causes & Purification Protocol:

  • Causes: Trace impurities from starting materials, products from minor oxidation of the aromatic ring, or other high-molecular-weight byproducts.

  • Solution: Recrystallization is the most effective method for purifying the solid m-phenylenediacetic acid.

Protocol 2.1: Recrystallization of m-Phenylenediacetic Acid

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system like ethanol/water or acetone/water is often effective.

  • Dissolution: Place the crude m-phenylenediacetic acid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Section 3: Analytical Protocols for Diagnosis

Effective troubleshooting requires accurate diagnosis. The following protocols are essential for monitoring the reaction and identifying contaminants.

Protocol 3.1: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Solvent System (Eluent): A mixture of ethyl acetate and hexanes (e.g., 1:1) with a small amount of acetic acid (1-2%) is a good starting point. The acid suppresses the streaking of carboxylic acid spots.

  • Spotting: On the baseline of the plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber with the eluent and allow it to develop.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

    • Interpretation: The starting diester will be less polar (higher Rf value) than the mono-hydrolyzed intermediate and the final diacid product (lower Rf value). The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.

Protocol 3.2: Characterizing Products with ¹H NMR Spectroscopy

¹H NMR is invaluable for confirming the structure of your product and identifying impurities.

  • Dimethyl m-phenylenediacetate (Starting Material): Expect a sharp singlet around 3.7 ppm corresponding to the six protons of the two methyl ester groups (-OCH₃).

  • m-Phenylenediacetic Acid (Product): The singlet for the methyl ester protons will be absent. A broad singlet will appear at a high chemical shift (typically >10 ppm) for the two carboxylic acid protons (-COOH). The four methylene protons (-CH₂-) will appear as a singlet around 3.6 ppm.

  • Mono-hydrolyzed Intermediate: You would observe signals for both a methyl ester (singlet, 3H, ~3.7 ppm) and a carboxylic acid (broad singlet, 1H, >10 ppm).

Section 4: Troubleshooting Decision Workflow

This workflow provides a logical path to diagnose and solve issues with your hydrolysis reaction.

G Start Start Hydrolysis Monitor Monitor by TLC after 2-4h Start->Monitor Decision1 Is Starting Material (SM) Spot Gone? Monitor->Decision1 Workup Proceed to Acidic Workup & Isolation Analyze Analyze Final Product (Yield, Purity, NMR) Workup->Analyze Decision2 Is Yield Low (<80%)? Analyze->Decision2 Decision1->Workup Yes Action1 Consult Q1: - Add Co-solvent - Increase Temp/Time - Use LiOH Decision1->Action1 No Decision3 Is Product Impure (NMR/TLC)? Decision2->Decision3 No Action2 Consult Q2: - Suspect Decarboxylation - Check Temp Control - Ensure Cold Workup Decision2->Action2 Yes Action3 Consult Q3: - Recrystallize Product Decision3->Action3 Yes Success Finished: Pure Product Decision3->Success No Action1->Monitor Continue Reaction Action2->Analyze Re-evaluate Conditions Action3->Success Purified

Caption: A decision tree for troubleshooting dimethyl m-phenylenediacetate hydrolysis.

References

  • BenchChem. (2025).
  • Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (n.d.).
  • Reddit r/Chempros. (2025). Why are my ester hydrolysis not working.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Alkemist. (n.d.). p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • BOC Sciences. (n.d.). CAS 7325-46-4 (p-Phenylenediacetic acid).
  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid.
  • R Discovery. (2026).
  • Master Organic Chemistry. (2022).
  • Journal of the Chemical Society, Perkin Transactions 2. (1974).

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Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of Dimethyl 5-nitroisophthalate (CAS 13290-96-5)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the large-scale synthesis of Dimethyl 5-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to ensure high purity and yield in your manufacturing processes.

Overview of the Primary Synthetic Route

The most common and industrially viable method for synthesizing Dimethyl 5-nitroisophthalate (CAS 13290-96-5) is the Fischer esterification of 5-nitroisophthalic acid with methanol, using a strong acid catalyst, typically concentrated sulfuric acid.[1]

The overall reaction is as follows:

5-Nitroisophthalic Acid + 2 CH₃OH ⇌ Dimethyl 5-nitroisophthalate + 2 H₂O

This reaction is an equilibrium process, and driving it towards the product side is crucial for achieving high yields. This is typically accomplished by using an excess of methanol and/or removing the water formed during the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the large-scale synthesis of Dimethyl 5-nitroisophthalate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Probable Causes:

  • Incomplete Reaction: The esterification reaction is reversible. Insufficient reaction time or catalyst amount can lead to incomplete conversion of the starting material.

  • Water Content: The presence of water in the reaction mixture, either from wet starting materials, solvents, or as a reaction byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Sub-optimal Reaction Temperature: The reaction may not be proceeding at an optimal rate if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.

  • Poor Mixing: In a large-scale reactor, inadequate agitation can lead to localized temperature and concentration gradients, resulting in an incomplete reaction.

Solutions:

  • Optimize Reaction Time and Catalyst Loading: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] You may also need to adjust the concentration of the sulfuric acid catalyst.

  • Ensure Anhydrous Conditions: Use dry methanol and ensure your reactor is free of moisture. Consider using a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, which will drive the equilibrium towards the product.

  • Control Reaction Temperature: The reaction is typically run at reflux.[1] Ensure your heating system provides consistent and uniform heating.

  • Improve Agitation: Ensure the stirrer speed is adequate for the reactor size to maintain a homogeneous reaction mixture.

Q2: I am observing significant levels of impurities in my crude product. What are these impurities and how can I minimize them?

Potential Impurities and Their Minimization:

Impurity NameProbable Cause of FormationMinimization Strategy
5-Nitroisophthalic acid (unreacted starting material) Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst.Optimize reaction conditions as described in Q1. Ensure complete dissolution of the starting material.[1]
5-Nitroisophthalic acid monomethyl ester Incomplete esterification of one of the two carboxylic acid groups.Drive the reaction to completion by using excess methanol and removing water.
Dimethyl sulfate (if using sulfuric acid and methanol) A potential side reaction between methanol and sulfuric acid, especially at higher temperatures.Maintain careful temperature control. Use the minimum effective amount of sulfuric acid.
Polymeric byproducts Can form at very high temperatures or with prolonged reaction times.Avoid excessive heating and monitor the reaction to stop it once completion is reached.
Q3: The isolated product is off-color (e.g., yellow or brown) instead of the expected white to pale yellow solid. What is the cause and how can I improve the color?

Probable Causes:

  • Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can lead to the formation of colored impurities.

  • Presence of Nitrated Impurities: Side reactions involving the nitro group, though less common under these conditions, can sometimes lead to colored byproducts.

  • Contamination from the Reactor: If the reactor is not properly cleaned, residual materials from previous batches can contaminate the product.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at the optimal level and avoid overheating.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane and methanol, or by washing the filter cake with deionized water.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions that may lead to colored impurities.[1]

  • Thorough Reactor Cleaning: Implement a rigorous cleaning protocol for the reactor between batches.

Q4: I am having difficulty with the filtration and washing of the product. The filtration is slow, and the product seems to retain solvent.

Probable Causes:

  • Fine Crystal Size: Rapid cooling or precipitation can lead to the formation of very fine crystals that can clog the filter medium.

  • Residual Acidity: If the product is not properly neutralized or washed, residual acid can affect its physical properties.

Solutions:

  • Controlled Crystallization: Cool the reaction mixture slowly to allow for the growth of larger crystals, which are easier to filter.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual acid and other water-soluble impurities.[1] You can also consider a wash with a small amount of cold methanol.

  • Drying: Dry the product under vacuum at a suitable temperature to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of Dimethyl 5-nitroisophthalate produced by this method?

A: With proper optimization and purification, it is possible to achieve a purity of ≥99%.[2]

Q: What are the recommended storage conditions for Dimethyl 5-nitroisophthalate?

A: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as a combustible solid.

Q: What analytical methods are suitable for monitoring the reaction and assessing the final product purity?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction.[1] For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can be used to confirm the structure and purity of the final product.

Q: Are there any alternative synthetic routes to Dimethyl 5-nitroisophthalate?

A: While Fischer esterification is the most common method, other esterification methods could potentially be used, such as using different acid catalysts or activating agents for the carboxylic acid groups. However, for large-scale synthesis, the direct esterification with methanol and a strong acid catalyst is generally the most cost-effective.

Visualizing the Workflow and Troubleshooting

General Synthesis Workflow

cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Drying A Charge 5-Nitroisophthalic Acid & Methanol B Add Sulfuric Acid Catalyst A->B C Heat to Reflux B->C D Monitor Reaction by TLC/HPLC C->D E Cool Reaction Mixture D->E F Precipitate & Filter Product E->F G Wash with Deionized Water F->G H Recrystallize (if necessary) G->H I Dry under Vacuum H->I J Final Product Analysis (HPLC, NMR) I->J

Caption: General workflow for the synthesis of Dimethyl 5-nitroisophthalate.

Troubleshooting Decision Tree for Impurities

A High Impurity Levels Detected B Identify Impurity (HPLC, GC-MS) A->B C Unreacted Starting Material / Mono-ester B->C E Unknown Impurity B->E D Increase Reaction Time / Catalyst Load Ensure Anhydrous Conditions C->D Yes H Problem Solved? D->H F Review Reaction Temperature Profile Consider Side Reactions E->F Yes G Optimize Purification (Recrystallization Solvent System) F->G G->H

Caption: Decision tree for troubleshooting impurities.

References

  • Dimethyl5-nitroisophthalate CAS 13290-96-5. (2019, October 11). Watson International. Retrieved February 28, 2026, from [Link].

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1,3-Benzenediacetic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,3-benzenediacetic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this uniquely structured molecule. The meta disposition of the two carboxymethyl groups introduces significant steric constraints that can impede reactivity, lower yields, and complicate product profiles. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 1,3-benzenediacetic acid dimethyl ester, focusing on the underlying causes related to steric hindrance and providing actionable solutions.

Question 1: I am experiencing low yields and incomplete conversion during the hydrolysis of dimethyl 1,3-benzenediacetate to the diacid. What is causing this and how can I fix it?

Answer:

This is a classic problem rooted in both electronics and steric hindrance. The two ester groups are electron-withdrawing, which slightly deactivates the carbonyl carbons toward nucleophilic attack. More importantly, once the first ester is saponified to a carboxylate, the resulting negative charge strongly deactivates the ring and repels the incoming hydroxide nucleophile, making the second hydrolysis step significantly more difficult. The proximity of the second ester group in the 1,3-position creates a crowded environment.

Possible Causes & Solutions:

  • Insufficient Reaction Energy: The activation energy for the second hydrolysis is high. Standard conditions (e.g., NaOH in refluxing methanol/water) are often inadequate.

    • Solution 1: Harsh Reaction Conditions: Employ more forcing conditions. This involves increasing both temperature and the concentration of the base. Microwave-assisted heating can be particularly effective at safely reaching high temperatures and pressures, dramatically accelerating the reaction. One user reported success using 10N NaOH at 120°C under microwave irradiation.[1]

    • Solution 2: Improve Solubility and Phase Interaction: The substrate is organic-soluble while the base is aqueous. This phase separation limits the reaction rate. Using a co-solvent like THF or isopropanol can create a homogeneous solution. Alternatively, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the hydroxide ion into the organic phase.[1]

    • Solution 3: Alternative Solvent/Base Systems: High-boiling point, polar aprotic solvents can be very effective. For instance, using t-BuOK in DMSO can provide a highly basic, homogeneous environment.[1] Be aware that some solvents like DMF can decompose at high temperatures in the presence of a strong base.[1]

Experimental Protocol: High-Temperature Hydrolysis in a Mixed Solvent System

  • To a solution of dimethyl 1,3-benzenediacetate (1.0 eq) in a 1:1 mixture of THF and Methanol (10 mL per gram of ester), add an aqueous solution of LiOH (5.0 eq, 5N).

  • Heat the mixture to reflux (approx. 70-80°C) in a sealed vessel if necessary, monitoring pressure.

  • Continue heating for 8-16 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot and acidifying it to check for the diacid product.

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2.

  • The diacid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Question 2: My polycondensation reaction with a diol to form a polyester is stalling at a low degree of polymerization. How can I drive the reaction to completion?

Answer:

Polycondensation is an equilibrium-driven process. The formation of high molecular weight polymers requires extremely high conversion rates (>99%). The steric hindrance from the 1,3-substituted benzene ring can slow down the transesterification kinetics, making it difficult to reach the necessary conversion. Furthermore, as the polymer chains grow, their mobility decreases, further hindering the reaction of the end groups.

Possible Causes & Solutions:

  • Inefficient Catalyst: Standard base catalysts like NaOH or KOH may not be effective enough to overcome the steric barrier, especially in a viscous polymer melt.

    • Solution 1: Specialized Transesterification Catalysts: Employ catalysts known for high activity in transesterification. These include metal oxides like CaO, MgO, and ZnO, or organometallic compounds like titanium(IV) isopropoxide or dibutyltin dilaurate.[2][3] These catalysts are often used in industrial polyester synthesis.

    • Solution 2: Acid Catalysis: While often slower than base catalysis, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be effective and are less susceptible to side reactions like saponification if trace water is present.[2]

  • Equilibrium Limitation: The reaction produces a small molecule byproduct (methanol in this case). If this byproduct is not removed, the reverse reaction will limit the polymer chain growth.

    • Solution: Efficient Byproduct Removal: Conduct the reaction under a vacuum or with a slow stream of an inert gas (e.g., nitrogen) to continuously remove the methanol as it forms, driving the equilibrium toward the polymer product.

  • Poor Reactant Stoichiometry: Polycondensation requires a precise 1:1 molar ratio of the reacting functional groups. Any deviation will limit the maximum achievable molecular weight.

    • Solution: High Purity Monomers & Precise Measurement: Ensure both the dimethyl 1,3-benzenediacetate and the diol are of high purity. Carefully weigh the reactants to ensure an exact stoichiometric balance.

Troubleshooting Workflow for Low Polymer Molecular Weight

Caption: Decision tree for troubleshooting low molecular weight in polycondensation.

Question 3: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on the benzene ring, but I am getting a mixture of products or no reaction at all. What's going wrong?

Answer:

The two carboxymethyl groups are deactivating and are meta-directors.[4][5] This means they direct incoming electrophiles to the positions meta to themselves. In 1,3-benzenediacetic acid dimethyl ester, the positions meta to both groups are C4 and C6. The C2 position is also meta to both, but it is located directly between the two bulky side chains, making it exceptionally sterically hindered.

Key Considerations & Solutions:

  • Directing Effects: The directing effects of both groups reinforce each other, strongly favoring substitution at the C4 and C6 positions.[6] Substitution at C5 (ortho/para) or C2 is electronically and sterically disfavored.

  • Steric Hindrance at C2: Direct substitution at the C2 position is highly unlikely under standard electrophilic aromatic substitution conditions due to severe steric clash.[6][7] The electrophile cannot approach this site.

  • Ring Deactivation: The two electron-withdrawing groups make the ring much less reactive than benzene. Therefore, more forcing reaction conditions (e.g., stronger Lewis acids, higher temperatures) are required compared to reactions with activated benzene rings.

Strategy for Selective Substitution:

  • Target the C4/C6 Positions: Design your synthesis with the expectation that substitution will occur at C4 and C6, yielding a single product (4-substituted or 4,6-disubstituted, depending on stoichiometry).

  • Use Forcing Conditions: For a nitration, use a mixture of fuming nitric acid and concentrated sulfuric acid. For a bromination, use Br₂ with a strong Lewis acid catalyst like FeBr₃. Be prepared for longer reaction times.

  • Avoid Bulky Electrophiles: Using a very large or bulky electrophile may further slow the reaction or prevent it entirely, as even the C4/C6 positions have some steric crowding.

Visualization of Steric Hindrance in Electrophilic Attack

Caption: Steric hindrance at C2 blocks electrophilic attack, while C4/C6 remain accessible.

Frequently Asked Questions (FAQs)
  • Q1: Why is steric hindrance more of a problem for the 1,3-isomer compared to the 1,4- (terephthalate) or 1,2- (phthalate) isomers?

    • A: In the 1,4-isomer, the reactive groups are on opposite sides of the ring, minimizing their interaction. In the 1,2-isomer, the groups are adjacent, which can lead to intramolecular reactions (like anhydride formation from the diacid) but can also restrict rotation. The 1,3-isomer places the two bulky, flexible side chains in a "bay-like" region, creating a crowded pocket of space that restricts the approach of reagents to each other and to the C2 position on the ring.

  • Q2: Are there catalytic systems that are specifically designed to overcome steric hindrance?

    • A: Yes, in fields like polymerization and cross-coupling, catalyst design is crucial. For example, palladium catalysts with bulky, electron-rich phosphine ligands can promote reactions at sterically hindered centers by creating a more reactive, coordinatively unsaturated metal center.[8] While not always directly applicable to esterification, the principle of using highly active catalysts to lower the activation energy is a key strategy.

  • Q3: Can I selectively functionalize only one of the two ester groups?

    • A: Achieving high selectivity is very challenging due to the symmetrical nature of the molecule. Statistically, a 1:2:1 mixture of starting material, mono-reacted, and di-reacted product is expected. However, you can favor mono-functionalization by using a sub-stoichiometric amount of your reagent (e.g., 0.5 equivalents) and stopping the reaction at a low conversion. This will leave a significant amount of unreacted starting material but can enrich the mono-adduct, which must then be carefully separated. Enzymatic reactions, which can be highly selective, might also offer a route to mono-functionalization.

  • Q4: How does solvent choice impact sterically hindered reactions?

    • A: The solvent plays a critical role. A good solvent must fully dissolve the reactants to ensure they can encounter each other. For reactions involving ionic species (like hydrolysis), a polar solvent that can stabilize charged intermediates is essential. In polymerization, the solvent must keep the growing polymer chain in solution to prevent it from precipitating out before high molecular weight is achieved. In some cases, a less coordinating solvent can make a catalyst more active, accelerating the reaction.

Reference Data Table

Table 1: Comparison of Catalysts for Transesterification Reactions

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Base NaOH, KOH, NaOMe60-70°C, 1-2 hoursFast kinetics, low cost.[2]Sensitive to water and free fatty acids; difficult to remove from product.[9]
Homogeneous Acid H₂SO₄, HCl, TsOH55-100°C, 2-6 hoursTolerant to water and free fatty acids.[2]Slower reaction rates, corrosive.[2]
Heterogeneous Base CaO, MgO, Hydrotalcites65-120°C, 1-4 hoursEasily recoverable and reusable, less waste.[3][10]Can be deactivated by impurities, may require higher temperatures.[2]
Organometallic Ti(OiPr)₄, Dibutyltin dilaurate180-220°C (melt phase)Highly effective for polycondensation; drives high molecular weight.Requires high temperatures; potential metal contamination in product.
References
  • Patsnap Eureka. (2026, February 24). Comparing Benzene Ring Ortho vs Meta Directing Effects.
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  • ECHEMI. Difficult hydrolysis of an hindered ester.
  • MDPI. (2025, November 1). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
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controlling particle size during crystallization of dimethyl 1,3-benzenediacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on controlling the particle size of dimethyl 1,3-benzenediacetate during crystallization. Particle size is a critical quality attribute (CQA) that significantly impacts downstream processing such as filtration and drying efficiency, as well as the performance of the final product.[1][2] This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the crystallization of organic compounds like dimethyl 1,3-benzenediacetate.

Q1: What is supersaturation, and why is it the most critical parameter in crystallization?

A: Supersaturation is the essential driving force for both the formation of new crystal nuclei (nucleation) and the growth of existing crystals.[3][4][5] It is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[3] The level of supersaturation dictates the balance between nucleation and growth:

  • Low Supersaturation: At low supersaturation levels, crystal growth is kinetically favored over nucleation. This means solute molecules are more likely to deposit onto existing crystal surfaces, leading to fewer, larger crystals.[3]

  • High Supersaturation: At high supersaturation levels, the energy barrier for nucleation is overcome more easily, leading to a burst of new crystal nuclei. This process, known as primary nucleation, dominates over growth, resulting in a large number of small crystals.[3][6]

Therefore, controlling supersaturation is the key to controlling the final particle size distribution.[4][7]

Q2: How does the cooling rate influence the final crystal size?

A: In a cooling crystallization, the cooling rate is the primary tool for controlling the rate of supersaturation generation.[2] A fast cooling rate causes the solution temperature to drop rapidly, quickly increasing supersaturation to a high level and often leading to an uncontrolled nucleation event, which produces fine particles.[8][9] Conversely, a slow cooling rate maintains a state of low, controlled supersaturation within the "metastable zone," where spontaneous nucleation is minimized, and growth on existing (or seeded) crystals is promoted.[2][8] This strategy is fundamental to achieving larger, more uniform crystals.[10]

Q3: What is the role of agitation, and can it be detrimental?

A: Agitation is crucial for maintaining a homogenous temperature and concentration throughout the crystallizer, which ensures that all crystals experience similar growth conditions.[1] However, the effects of agitation are complex. While adequate mixing enhances mass transfer of solute to the crystal surface, promoting growth, excessive agitation can be harmful.[11][12] High shear forces from the impeller can cause crystal breakage, a phenomenon known as attrition.[1][13] This attrition generates numerous small crystal fragments that can act as secondary nuclei, leading to a smaller average particle size and a wider distribution.[1] Therefore, an optimal agitation rate must be found that ensures suspension without causing significant crystal damage.[14]

Q4: What is "seeding," and when should I use it?

A: Seeding is a powerful technique where a small quantity of pre-existing crystals (seeds) of the desired material is introduced to a slightly supersaturated solution.[1][4] This provides a template for crystal growth and allows the supersaturation to be consumed by growth rather than by primary nucleation.[13] Seeding is highly recommended for achieving batch-to-batch consistency and targeting a specific particle size.[1] The key is to add the seeds within the metastable zone width (MSZW), where the solution is supersaturated enough for growth but not so much that spontaneous nucleation occurs.[15]

Q5: How do I select an appropriate solvent for crystallization?

A: Solvent selection is a critical first step. The ideal solvent for cooling crystallization should exhibit moderate solubility for dimethyl 1,3-benzenediacetate and, crucially, a significant increase in solubility with temperature. This positive temperature-solubility coefficient allows for a good yield upon cooling. The solvent should also be one in which the compound forms stable, well-defined crystals rather than oils or amorphous solids. Common solvents for aromatic esters include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[16][17] It is often necessary to screen several solvents or solvent/anti-solvent mixtures to find the optimal system.[18][19]

Troubleshooting Guide

This guide is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: The final product consists of very fine particles or a powder.
  • Potential Cause 1: Excessive Supersaturation. The cooling rate is too fast, causing the solution to become highly supersaturated, which favors rapid nucleation over crystal growth.[3][6]

    • Solution: Decrease the cooling rate significantly.[8][20] Employ a linear or controlled cooling profile to maintain a low, steady level of supersaturation. For sensitive systems, consider a two-stage cooling profile: a very slow initial cooling phase to encourage growth, followed by a faster rate to achieve the desired yield.[2]

  • Potential Cause 2: High Agitation Rate. The impeller speed is too high, causing crystal attrition (breakage).[1][13] These small fragments act as secondary nuclei, resulting in a fine powder.

    • Solution: Reduce the agitation rate to a level that is just sufficient to keep the crystals suspended (the "just-suspended speed," Njs).[14] Consider changing the impeller type to one with lower shear, such as a large-diameter, low-speed marine impeller, instead of a high-shear Rushton turbine.[14]

  • Potential Cause 3: Lack of Seeding. Without seeds, the crystallization process relies on spontaneous primary nucleation, which can be difficult to control and often occurs at a high level of supersaturation, leading to many small crystals.[1]

    • Solution: Implement a seeding protocol. Add a small, well-characterized amount of seed crystals (e.g., 0.1-1% by mass) once the solution has been cooled slightly into the metastable zone.[8] This will provide surfaces for controlled growth.

Problem 2: The crystals are heavily agglomerated.
  • Potential Cause 1: High Nucleation Rate. When many small crystals are formed simultaneously in a dense slurry, they have a higher tendency to stick together and form agglomerates, especially if they have high surface energy.[1]

    • Solution: Address the root cause of the high nucleation rate by reducing the cooling rate and/or implementing seeding, as described in Problem 1. Slower growth leads to more well-defined crystals that are less prone to agglomeration.

  • Potential Cause 2: Inadequate Mixing. If the agitation is too low or ineffective, "dead zones" can form in the crystallizer where crystals can settle and fuse together.[14]

    • Solution: Increase the agitation rate slightly to ensure all particles remain in suspension. However, be careful not to increase it so much that attrition becomes an issue. The goal is gentle, complete suspension.[11]

Problem 3: The product "oils out" instead of crystallizing.
  • Potential Cause 1: Extremely High Supersaturation. If the solution becomes supersaturated too quickly or is at a very high concentration, the solute may separate as a liquid phase (oil) before it has time to organize into a crystal lattice. This is a form of liquid-liquid phase separation.[10]

    • Solution: Reduce the initial concentration of dimethyl 1,3-benzenediacetate in the solvent. A more dilute starting solution provides a larger buffer against rapid supersaturation. Also, ensure the cooling rate is very slow.

  • Potential Cause 2: Presence of Impurities. Certain impurities can inhibit the crystallization process and promote the formation of an oil.

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step (e.g., charcoal treatment or a rapid recrystallization) before the final controlled crystallization.

  • Potential Cause 3: Inappropriate Solvent. The chosen solvent may not be suitable for promoting crystallization of this specific compound.

    • Solution: Re-evaluate the solvent system. Try a solvent with different polarity or hydrogen bonding characteristics.[16][17] Sometimes, using a mixture of solvents can prevent oiling out.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common particle size issues.

TroubleshootingWorkflow start Problem Observed fine_particles Crystals are too small start->fine_particles agglomeration High Agglomeration start->agglomeration oiling_out Product is 'Oiling Out' start->oiling_out cause_fp1 Cause: High Supersaturation? fine_particles->cause_fp1 cause_agg1 Cause: High Nucleation Rate? agglomeration->cause_agg1 cause_oil1 Cause: Extreme Supersaturation? oiling_out->cause_oil1 cause_fp2 Cause: High Agitation? cause_fp1->cause_fp2 No sol_fp1 Action: Reduce Cooling Rate cause_fp1->sol_fp1 Yes cause_fp3 Cause: No Seeding? cause_fp2->cause_fp3 No sol_fp2 Action: Reduce Stirrer Speed / Change Impeller cause_fp2->sol_fp2 Yes sol_fp3 Action: Implement Seeding Protocol cause_fp3->sol_fp3 Yes cause_agg2 Cause: Poor Mixing? cause_agg1->cause_agg2 No sol_agg1 Action: See Solutions for Fine Particles cause_agg1->sol_agg1 Yes sol_agg2 Action: Optimize Agitation for Suspension cause_agg2->sol_agg2 Yes cause_oil2 Cause: Wrong Solvent? cause_oil1->cause_oil2 No sol_oil1 Action: Reduce Solute Concentration cause_oil1->sol_oil1 Yes sol_oil2 Action: Screen for a New Solvent System cause_oil2->sol_oil2 Yes

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Experimental Protocol: Controlled Cooling Crystallization

This protocol provides a robust starting point for developing a cooling crystallization process aimed at producing larger, more uniform crystals of dimethyl 1,3-benzenediacetate.

Objective: To produce crystals with a target mean particle size > 150 µm.

1. Solvent Screening and Solubility Data: 1.1. Select a range of candidate solvents based on chemical compatibility and safety. 1.2. Determine the solubility of dimethyl 1,3-benzenediacetate at various temperatures (e.g., 20°C, 40°C, 60°C, 80°C) for the most promising candidates. 1.3. Select a solvent that shows a steep increase in solubility with temperature. Methanol or ethanol are good starting points.[21]

SolventBoiling Point (°C)Polarity IndexComments
Methanol655.1Good solubility for many esters, volatile.[17]
Ethanol78.55.2Similar to methanol, often a good choice.[17]
Acetone565.1High volatility, may require a reflux condenser.[17]
Ethyl Acetate774.4Less polar, may yield different crystal habits.[17]

2. Crystallization Procedure: 2.1. Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, charge the selected solvent (e.g., methanol) and dimethyl 1,3-benzenediacetate to achieve a concentration that is just below saturation at your maximum temperature (e.g., 60°C). 2.2. Heat the mixture to 65°C while stirring at a moderate speed (e.g., 200 RPM) until all solids are completely dissolved. 2.3. Equilibration: Hold the clear solution at 65°C for 30 minutes to ensure all crystal memory is erased. 2.4. Controlled Cooling (Growth Phase): Begin cooling the solution from 65°C to 20°C over 4 hours (a linear cooling rate of ~0.19°C/min). This slow rate is critical for promoting growth over nucleation.[8][10] 2.5. Seeding (Optional but Recommended): When the solution temperature reaches ~55-58°C (just inside the metastable zone), add 0.5% (w/w) of finely ground dimethyl 1,3-benzenediacetate seed crystals. 2.6. Hold/Maturation: Once the final temperature of 20°C is reached, continue stirring the slurry for an additional 2 hours. This "maturation" period allows for the consumption of remaining supersaturation and can improve crystal perfection. 2.7. Isolation: Turn off the stirrer and filter the crystal slurry using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove any residual dissolved impurities. 2.8. Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

3. Analysis and Optimization: 3.1. Analyze the final particle size distribution (PSD) using an appropriate technique such as laser diffraction or image analysis (microscopy).[22] 3.2. Based on the results, optimize the process. The table below provides guidance on how to adjust key parameters to influence the final particle size.

ParameterTo Increase Particle SizeTo Decrease Particle SizeCausality
Cooling Rate DecreaseIncreaseSlower cooling reduces the rate of supersaturation generation, favoring growth.[3]
Agitation Speed Decrease (to Njs)IncreaseLower speed reduces secondary nucleation from attrition.[1][13]
Seeding Use seedsDo not use seedsSeeding provides a surface for growth, consuming supersaturation before primary nucleation occurs.[1][4]
Initial Concentration DecreaseIncreaseA lower concentration creates a lower overall supersaturation potential.

References

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  • Mettler Toledo. Kinetics of Crystallization in Supersaturation. [Online]. Available: [Link]

  • Nagy, Z.K., & Braatz, R.D. (2012). Advances and New Directions in Crystallization Control. Annual Review of Chemical and Biomolecular Engineering. [Online]. Available: [Link]

  • Braatz, R.D. Particle Size and Shape Control in Crystallization Processes. [Online]. Available: [Link]

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  • Simon, L.L., et al. (2014). Supersaturation Control during Fractional Crystallization. ResearchGate. [Online]. Available: [Link]

  • Guide for crystallization. [No author listed]. [Online]. Available: [Link]

  • Technobis. (2020). Use of additives for inhibition and promotion of crystallization. [Online]. Available: [Link]

  • MicroChemicals. Solvents and solubilities. [Online]. Available: [Link]

  • Demadis, K.D. (2012). Inhibitory effects of "green" additives on the crystal growth of sparingly soluble salts. ResearchGate. [Online]. Available: [Link]

  • YouTube. (2025). Common Challenges in Crystallization Processes. [Online]. Available: [Link]

  • Mesbah, A., et al. (2007). Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace. [Online]. Available: [Link]

  • Ibrahim, N.A., et al. (2017). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. ResearchGate. [Online]. Available: [Link]

  • Mohameed, H.A., et al. (2004). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications. [Online]. Available: [Link]

  • Bonacci, E. (2017). The Agitation Effects on the Batch Crystallization of the CAM. ResearchGate. [Online]. Available: [Link]

  • Lamprou, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Online]. Available: [Link]

  • Lee, S., et al. (2005). Control of the particle properties of a drug substance by crystallization engineering and the effect on drug product formulation. Journal of Pharmaceutical Sciences. [Online]. Available: [Link]

  • Braatz, R.D. (2002). Particle size and shape control in crystallization processes. ResearchGate. [Online]. Available: [Link]

  • Mustapa, N.A., et al. (2017). Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization. White Rose Research Online. [Online]. Available: [Link]

  • Weissbuch, I., et al. (1995). The effect of tailor-made additives on crystal growth of methyl paraben: Experiments and modelling. Request PDF on ResearchGate. [Online]. Available: [Link]

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  • Sari, D.P., et al. (2019). Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. [Online]. Available: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Benzenediacetic Acid Dimethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. The positional isomerism of functional groups on a benzene ring can dramatically influence reaction kinetics and product distribution. This guide provides an in-depth comparative analysis of the reactivity of three common building blocks: dimethyl 1,2-benzenediacetate, dimethyl 1,3-benzenediacetate, and dimethyl 1,4-benzenediacetate. By examining their behavior in key organic transformations—hydrolysis, reduction, and transesterification—we aim to equip researchers with the predictive insights necessary for informed experimental design.

The Isomers at a Glance: Structure and Electronic Considerations

The positioning of the two methoxycarbonylmethyl groups on the benzene ring dictates the electronic and steric environment of the ester functionalities, which in turn governs their reactivity.

  • 1,2-Benzenediacetic acid dimethyl ester (Dimethyl Phthalate Homologue): The ortho isomer is characterized by the close proximity of the two ester groups. This arrangement can lead to significant steric hindrance and the potential for intramolecular interactions.

  • 1,3-Benzenediacetic acid dimethyl ester (Dimethyl Isophthalate Homologue): In the meta isomer, the ester groups are separated by one carbon on the benzene ring, minimizing direct steric and electronic interactions between them.

  • 1,4-Benzenediacetic acid dimethyl ester (Dimethyl Terephthalate Homologue): The para isomer features ester groups positioned directly opposite each other on the ring, resulting in a symmetrical molecule with the least steric hindrance between the functional groups.

Caption: Structures of 1,2-, 1,3-, and 1,4-benzenediacetic acid dimethyl esters.

Comparative Reactivity in Hydrolysis

The saponification of diesters proceeds in a stepwise manner, with the hydrolysis of the first ester group (k₁) often occurring at a different rate than the second (k₂). The relative reactivity of the benzenediacetate isomers is significantly influenced by steric and electronic effects.

Alkaline Hydrolysis (Saponification)

A study on the alkaline hydrolysis of the monomethyl esters of phthalic, isophthalic, and terephthalic acids provides insight into the second step of hydrolysis (k₂). The results indicate that the rate of hydrolysis of the monoanion is influenced by the position of the remaining ester group.

Key Insights from Experimental Data:

  • Ortho Isomer (1,2-): The hydrolysis of dimethyl phthalate is a classic example of the "ortho effect." The close proximity of the two ester groups can lead to intramolecular catalysis, where the carboxylate group formed after the first hydrolysis can facilitate the hydrolysis of the second ester group. This can result in a faster overall hydrolysis rate compared to the other isomers. However, steric hindrance can also play a complex role.

  • Meta Isomer (1,3-): The electronic effects of the two ester groups in the meta position are largely independent. The reactivity is expected to be similar to that of a simple aromatic ester.

  • Para Isomer (1,4-): In the para isomer, the electronic effects of the ester groups are transmitted through the benzene ring. The electron-withdrawing nature of one ester group can slightly deactivate the other, potentially leading to a slower hydrolysis rate compared to the ortho isomer where intramolecular catalysis is a factor.

A study on the biodegradation of dimethyl phthalate (DMP), dimethyl isophthalate (DMI), and dimethyl terephthalate (DMT) by Rhodococcus rubber Sa revealed that DMI and DMT were more readily transformed than DMP.[1] While this is an enzymatic process, it highlights the inherent differences in the susceptibility of the ester linkages to cleavage based on their substitution pattern.[1]

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

IsomerFirst Hydrolysis (k₁)Second Hydrolysis (k₂)Overall ReactivityInfluencing Factors
1,2- (ortho) Moderate to FastFastHighestIntramolecular catalysis, Steric effects
1,3- (meta) ModerateModerateIntermediateMinimal intramolecular electronic/steric effects
1,4- (para) ModerateSlowestLowestElectronic deactivation
Experimental Protocol: Determination of Saponification Rate Constants

This protocol outlines a general method for determining the second-order rate constants for the saponification of the dimethyl benzenediacetate isomers.

Caption: Workflow for determining saponification rate constants.

Comparative Reactivity in Reduction

The reduction of esters to alcohols is a fundamental transformation in organic synthesis, commonly achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The steric environment around the carbonyl group plays a crucial role in the rate of reduction.

A significant finding from a study on the selective reduction of aromatic esters using in-situ generated lithium borohydride (LiBH₄) revealed a stark difference in the reactivity of the isomers. The study reported that the meta and para isomers of a dimethyl ester were effectively mono-reduced, while the ortho isomer did not appear to undergo reduction at all under the studied conditions.[2] This highlights the profound impact of steric hindrance in the ortho position.

Key Insights and Mechanistic Considerations:

  • Ortho Isomer (1,2-): The two adjacent ester groups create a sterically crowded environment around the carbonyl carbons. This steric hindrance significantly impedes the approach of the bulky hydride reagent, making the reduction of the ortho isomer the most challenging.[3]

  • Meta Isomer (1,3-): With less steric hindrance compared to the ortho isomer, the meta isomer is more susceptible to reduction. However, the reduction of one ester group may not significantly influence the reactivity of the other.

  • Para Isomer (1,4-): The para isomer presents the most accessible ester groups for the hydride reagent due to the absence of steric crowding. Consequently, it is expected to be the most reactive towards reduction.

Table 2: Predicted Relative Rates of Reduction with LiAlH₄

IsomerRelative Rate of ReductionPrimary Product (with controlled stoichiometry)Influencing Factors
1,2- (ortho) Slowest (may be unreactive under mild conditions)Starting material or mono-alcoholSevere steric hindrance
1,3- (meta) IntermediateMono-alcoholModerate steric accessibility
1,4- (para) FastestDiolHigh steric accessibility

Caption: General mechanism for the reduction of an ester with LiAlH₄.

Comparative Reactivity in Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial industrial process. The reactivity of the benzenediacetate isomers in transesterification is governed by factors similar to those in hydrolysis, namely steric accessibility and electronic effects.

Kinetic studies on the transesterification of dimethyl terephthalate (DMT), the 1,4-isomer, have been conducted, often in the context of polymer synthesis.[4] These studies indicate that the reaction follows second-order kinetics.

Expected Reactivity Trends:

  • Ortho Isomer (1,2-): Steric hindrance from the adjacent ester group is expected to decrease the rate of transesterification.

  • Meta Isomer (1,3-): The reactivity should be comparable to a simple aromatic ester.

  • Para Isomer (1,4-): Due to its open structure, the para isomer is anticipated to be the most reactive in transesterification reactions, a desirable characteristic for polymerization processes.

Table 3: Predicted Relative Rates of Transesterification

IsomerRelative Rate of TransesterificationInfluencing Factors
1,2- (ortho) SlowestSteric hindrance
1,3- (meta) IntermediateBaseline reactivity
1,4- (para) FastestHigh steric accessibility

Conclusion: A Guide for Synthetic Strategy

The positional isomerism of the ester groups in 1,2-, 1,3-, and 1,4-benzenediacetic acid dimethyl esters imparts distinct reactivity profiles that are critical for synthetic planning.

  • The 1,2- (ortho) isomer exhibits unique reactivity due to the "ortho effect," leading to enhanced rates in reactions where intramolecular catalysis is possible (e.g., hydrolysis), but significantly retarded rates in sterically demanding reactions (e.g., reduction).

  • The 1,3- (meta) isomer generally displays intermediate reactivity, with its ester groups behaving largely independently.

  • The 1,4- (para) isomer , being the least sterically hindered, is typically the most reactive in transformations where accessibility to the carbonyl group is the dominant factor, such as reduction and transesterification.

By understanding these fundamental differences, researchers can strategically select the appropriate isomer to achieve desired reaction outcomes, optimize reaction conditions, and predict potential side products. This knowledge is invaluable for the efficient synthesis of complex molecules and the development of novel pharmaceuticals.

References

  • What is the order of ortho, para and meta products for steric hinderance? - Quora. (2022, March 28). Retrieved from [Link]

  • McComb, R. E. (n.d.).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate. (1986). Journal of Applied Polymer Science, 32(2), 3117-3132.
  • Selective reduction of aromatic esters using in-situ-generated?LiBH4. (n.d.). Scholar Central. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kinetics of transesterification of dimethylene terephthalate with ethylene glycol. (1984). Journal of Applied Polymer Science, 29(1), 135-148.
  • Ortho Para and Meta in Disubstituted Benzenes. (2019, June 18). Chemistry Steps. Retrieved from [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PMC. Retrieved from [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. (2018, January 31). Organic Letters, 20(4), 998-1001.
  • Saponification Rate Constant Determination. (n.d.). Scribd. Retrieved from [Link]

  • Phthalate ester hydrolysis: Linear free energy relationships. (n.d.). PlumX. Retrieved from [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved from [Link]

  • Transesterification Kinetics of Dimethyl Terephthalate with 1,4-Butanediol. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of phthalic, isophthalic, and terephthalic acid monomethyl esters. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Comparative Kinetic Study of Saponification of Industrially Important Esters. (n.d.). Asian Journal of Chemistry.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. (2010, April 10). Current World Environment, 5(1), 125-128.
  • US2862959A - Production of mixed esters of phthalic acid. (n.d.). Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
    
  • Second order, when n=2. (n.d.). Retrieved from [Link]

  • Transformation of dimethyl phthalate, dimethyl isophthalate and dimethyl terephthalate by Rhodococcus rubber Sa and modeling the processes using the modified Gompertz model. (n.d.). ResearchGate. Retrieved from [Link]

  • The Calculation of Velocity Constants for First- and - Second-order Two-stage Reactions. (n.d.). Acta Chemica Scandinavica. Retrieved from [Link]

  • Saponification Reaction Kinetics Study. (n.d.). Scribd. Retrieved from [Link]

  • Experimental Of Physical Chemistry (Chemical Kinetics) Third Year First Course. (2018, December 22). Retrieved from [Link]

  • A Comparative Study of Saponification Reaction in a PFR and CSTR. (n.d.). ISCA. Retrieved from [Link]

  • Kinetic Studies on Saponification of Poly(ethylene terephthalate) Waste Powder Using Conductivity Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Dimethyl isophthalate. (n.d.). PubChem. Retrieved from [Link]

  • Kinetics of Bimolecular Reaction on Activation Parameters for the Solvolysis of Diethyl Phthalate in Aqueous Alkaline. (2022, August 3). Walsh Medical Media. Retrieved from [Link]

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HPLC method development for dimethyl 1,3-benzenediacetate purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Dimethyl 1,3-Benzenediacetate

A Comparative Analysis of Isocratic and Gradient Elution Strategies

Introduction

Dimethyl 1,3-benzenediacetate, also known as dimethyl isophthalate, is a key chemical intermediate used in the synthesis of polymers and other organic materials.[1][2][3] Ensuring its purity is paramount for the quality and performance of the final products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering the precision and resolution needed to separate the main component from process-related impurities and degradation products.[4][5]

This guide provides a comprehensive, field-proven approach to developing a robust HPLC method for the purity analysis of dimethyl 1,3-benzenediacetate. Moving beyond a simple recitation of steps, we will explore the causal logic behind our experimental choices, comparing two distinct yet powerful methodologies: a rapid isocratic method and a high-resolution gradient method. This comparative guide is designed for researchers, scientists, and drug development professionals seeking to establish a reliable, self-validating analytical protocol.

Part 1: Foundational Strategy for Method Development

A successful HPLC method begins not with the instrument, but with a thorough understanding of the analyte.[6][7] The molecular structure and physicochemical properties of dimethyl 1,3-benzenediacetate dictate our entire analytical strategy.

1.1 Analyte Characterization

  • Structure and Polarity: Dimethyl 1,3-benzenediacetate (C₁₀H₁₀O₄, MW: 194.18 g/mol ) is a diester of a benzene dicarboxylic acid.[3] Its structure, featuring a non-polar benzene ring and two moderately polar ester groups, classifies it as a relatively non-polar compound. This characteristic makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[8][9] In RP-HPLC, we use a non-polar stationary phase (like C18) and a polar mobile phase, ensuring that the analyte is sufficiently retained and separated based on hydrophobic interactions.[9]

  • UV Absorbance: The presence of the benzene ring provides strong chromophores, making UV detection a highly suitable and sensitive choice. Phthalate esters, which are structurally similar, are commonly detected around 230 nm.[8] A preliminary scan of a dilute standard solution in a common mobile phase constituent like methanol or acetonitrile is a crucial first step to determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity for both the main component and potential impurities. For this guide, we will proceed with a detection wavelength of 230 nm.

1.2 Initial Chromatographic System Selection

Based on the analyte's properties, our initial method scouting will utilize the following industry-standard components:[9][10]

  • Chromatographic Mode: Reversed-Phase (RP)

  • Stationary Phase: C18 (octadecylsilane) bonded silica. A C18 column is the workhorse of RP-HPLC, providing excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[9] We will select a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) for initial development.

  • Mobile Phase: A mixture of water and an organic modifier. Acetonitrile and methanol are the most common choices.[9] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. We will start with an Acetonitrile/Water mobile phase.

  • Detector: UV/Vis or Diode-Array Detector (DAD) set to 230 nm.

The overall workflow for developing a robust HPLC method is a systematic process, beginning with understanding the analyte and culminating in a validated procedure ready for routine use.

Caption: A typical workflow for HPLC method development.

Part 2: Method A - Rapid Isocratic Purity Screen

Objective: To develop a fast, simple, and reliable method for routine quality control (QC) where the primary goal is to quantify the main peak and detect known, closely eluting impurities with adequate resolution. Isocratic elution, which uses a constant mobile phase composition, is ideal for this purpose due to its simplicity and short run times.[8]

Experimental Protocol: Method A
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and HPLC-grade Water in a 60:40 (v/v) ratio.

    • Filter the mixture through a 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of Dimethyl 1,3-Benzenediacetate reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample to be analyzed at the same target concentration (0.5 mg/mL) using the mobile phase as the diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

Expected Performance Data: Method A

This method is designed for efficiency. The primary trade-off is that late-eluting, more non-polar impurities may not be detected within the short run time, and resolution between very similar compounds might be limited.

ParameterDimethyl 1,3-BenzenediacetateImpurity 1 (Hypothetical)Acceptance Criteria (Typical)
Retention Time (tR)~ 4.5 min~ 5.2 minConsistent tR (RSD < 2%)
Tailing Factor (Tf)1.11.20.8 < Tf < 1.5
Theoretical Plates (N)> 5000> 4500> 2000
Resolution (Rs)N/A2.5 (relative to main peak)Rs > 2.0

Part 3: Method B - High-Resolution Gradient Purity Profile

Objective: To develop a comprehensive method capable of separating a wider range of potential impurities, including those that are significantly more or less polar than the main component. Gradient elution, which involves changing the mobile phase composition during the run, is necessary to achieve this.[4][9][11] This approach is essential for in-depth stability studies, impurity profiling, and final product release testing where a complete picture of the sample is required.

Experimental Protocol: Method B
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases separately as described in Method A.

  • Standard and Sample Solution Preparation:

    • Prepare standard and sample solutions as described in Method A, using a 50:50 mixture of Acetonitrile:Water as the diluent to ensure good solubility and peak shape.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water, B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % A (Water) % B (Acetonitrile)
      0.0 50 50
      15.0 10 90
      20.0 10 90
      20.1 50 50

      | 25.0 | 50 | 50 |

    • Total Run Time: 25 minutes (including re-equilibration)

Expected Performance Data: Method B

This method provides superior resolving power across a broad polarity range at the cost of increased complexity and longer analysis time. The initial lower organic concentration allows for the retention and separation of highly polar impurities, while the increasing organic strength elutes strongly retained non-polar impurities.

ParameterDimethyl 1,3-BenzenediacetateImpurity 2 (Hypothetical Polar)Impurity 3 (Hypothetical Non-Polar)Acceptance Criteria (Typical)
Retention Time (tR)~ 12.1 min~ 3.8 min~ 16.5 minConsistent tR (RSD < 2%)
Tailing Factor (Tf)1.01.11.20.8 < Tf < 1.5
Theoretical Plates (N)> 15000> 12000> 18000> 2000
Resolution (Rs)N/A> 10 (from void)> 8.0 (from main peak)Rs > 2.0

Part 4: Comparative Analysis and Method Selection

The choice between an isocratic and a gradient method is fundamentally a choice between speed and comprehensive resolving power. The optimal method depends entirely on the analytical objective.

G cluster_decision Decision Criteria Isocratic Isocratic Method (A) - Constant Mobile Phase - Faster Run Time - Simpler Operation - Lower Pressure Fluctuation + Ideal for QC, known impurities - Limited peak capacity - Poor for complex mixtures - May miss late-eluters Gradient Gradient Method (B) - Variable Mobile Phase - Slower Run Time - More Complex - Requires Re-equilibration + High Resolution + Excellent for impurity profiling + Separates wide polarity range - Potential for baseline drift QC Routine QC (Known Impurities) QC->Isocratic Choose for Speed & Simplicity Dev Development / Stability (Unknown Impurities) Dev->Gradient Choose for Resolution

Caption: Comparison of Isocratic vs. Gradient HPLC methods.

  • Choose Method A (Isocratic) for routine process monitoring or release testing where speed is critical and the impurity profile is well-characterized. Its simplicity makes it robust and easily transferable between laboratories.

  • Choose Method B (Gradient) for method development, forced degradation studies, stability testing, and the analysis of samples with unknown or complex impurity profiles. Its superior resolving power ensures a more complete and accurate assessment of sample purity.

Part 5: Essential Next Steps - Method Validation

Once an optimal method is selected, it must be validated to ensure it is fit for its intended purpose. Validation is a formal process governed by guidelines from the International Council for Harmonisation (ICH).[5][12] Key parameters to be evaluated include:[13][14]

  • Specificity: The ability to definitively assess the analyte in the presence of other components (impurities, degradants, matrix).[14]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly (assessed at levels of repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The development of an HPLC method for the purity analysis of dimethyl 1,3-benzenediacetate is a systematic process guided by the analyte's chemical properties and the specific analytical goals. By comparing a rapid isocratic method with a high-resolution gradient method, we have demonstrated how to tailor an analytical approach to meet different needs within the product lifecycle. The isocratic method offers speed and simplicity for routine applications, while the gradient method provides the comprehensive separation necessary for in-depth analysis and quality assurance. A thorough validation according to ICH guidelines is the final, critical step to ensure the chosen method produces reliable, accurate, and reproducible data.

References

  • Method Development for Analysis A of Phthalates s by HPLC. (2003). OPUS. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). iosrphr.org. Available at: [Link]

  • Determination of eleven phthalate esters using HPLC and UV diode‐array detector with liquid‐liquid extraction or on line preconcentration. (2008). Taylor & Francis. Available at: [Link]

  • Guides for method development. YMC CO., LTD.. Available at: [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (2014). ResearchGate. Available at: [Link]

  • Reverse Phase HPLC: A Comprehensive Guide to Modern Chromatography. LinkedIn. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. Available at: [Link]

  • Method Development Guide. (2004). HPLC. Available at: [Link]

  • Chemical Properties of 1,3-Benzenedicarboxylic acid, dimethyl ester (CAS 1459-93-4). Cheméo. Available at: [Link]

  • (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Separation of 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Cas 25135-73-3,1,3-Benzenedicarboxylic acid, dimethyl ester, polymer with dimethyl-1,4-benzenedicarboxylate and 1,2-ethanediol. lookchem. Available at: [Link]

  • 1,3-Benzenedicarboxylic acid, dimethyl ester. NIST WebBook. Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl 5-nitroisophthalate (CAS 13290-96-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Patterns in Chemical Analysis

In the realm of chemical analysis, mass spectrometry stands as a cornerstone technique for the identification and structural elucidation of compounds. The process of electron ionization mass spectrometry (EIMS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and a cascade of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming molecular identity, identifying unknown substances, and developing robust quantitative analytical methods. For drug development professionals, a thorough grasp of fragmentation is crucial for metabolite identification, impurity profiling, and ensuring the chemical integrity of pharmaceutical compounds.

This guide focuses on Dimethyl 5-nitroisophthalate (CAS 13290-96-5), a compound of interest in chemical synthesis. By comparing its fragmentation behavior to that of Dimethyl isophthalate, we can discern the specific influence of the electron-withdrawing nitro group on the stability of the molecular ion and the preferred fragmentation pathways.

Comparative Fragmentation Analysis: Dimethyl 5-nitroisophthalate vs. Dimethyl isophthalate

The introduction of a nitro group onto the aromatic ring of Dimethyl isophthalate dramatically alters its fragmentation pattern under electron ionization. The following table summarizes the key fragment ions observed for both compounds, with data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/z Dimethyl 5-nitroisophthalate (Relative Intensity, %) Dimethyl isophthalate (Relative Intensity, %) Plausible Ion Structure/Identity
239 25-[M]•+ (Molecular Ion)
208 100-[M - OCH3]•+
194 -45[M]•+ (Molecular Ion)
181 15-[M - NO2 - CH3]•+
178 30-[M - OCH3 - NO]•+
163 -100[M - OCH3]+
162 40-[M - OCH3 - H2O]•+ or [M - COOCH3]•+
149 -20[C8H5O3]+
133 -35[M - OCH3 - CO]+
132 25-[M - OCH3 - NO2]•+
104 1520[C7H4O]+
76 1015[C6H4]•+
75 1010[C6H3]•+

Mechanistic Insights into Fragmentation Pathways

The observed differences in the mass spectra of Dimethyl 5-nitroisophthalate and Dimethyl isophthalate can be rationalized by considering the electronic effects of the nitro group and the inherent stability of the resulting fragment ions.

Fragmentation of Dimethyl 5-nitroisophthalate

The presence of the strongly electron-withdrawing nitro group significantly influences the fragmentation cascade. The base peak at m/z 208 corresponds to the loss of a methoxy radical (•OCH3), a common fragmentation pathway for methyl esters. The resulting acylium ion is resonance-stabilized.

Caption: Proposed fragmentation of Dimethyl 5-nitroisophthalate.

A notable feature is the subsequent loss of nitric oxide (NO) from the m/z 208 fragment to yield the ion at m/z 178. This is a characteristic fragmentation of aromatic nitro compounds. Further fragmentation can involve the loss of a nitro group (NO2) from the m/z 208 ion to give the fragment at m/z 132. An alternative initial fragmentation from the molecular ion is the loss of a carbomethoxy radical (•COOCH3) to form the ion at m/z 162.

Fragmentation of Dimethyl isophthalate

In the absence of the nitro group, the fragmentation of Dimethyl isophthalate follows a more conventional path for aromatic esters. The molecular ion at m/z 194 is more prominent than in its nitrated counterpart. The base peak at m/z 163 is due to the loss of a methoxy radical (•OCH3).

Caption: Proposed fragmentation of Dimethyl isophthalate.

The fragment at m/z 163 can then lose a molecule of carbon monoxide (CO) to form the ion at m/z 133. Subsequent losses of a formyl radical (•CHO) and another CO molecule can lead to the ions at m/z 104 and m/z 76 (benzyne radical cation), respectively. The ion at m/z 149 is characteristic of phthalate esters and is formed by a rearrangement process.

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust and validated method for the analysis of Dimethyl 5-nitroisophthalate and similar aromatic esters using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Dimethyl 5-nitroisophthalate and Dimethyl isophthalate standards. Dissolve each in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare 1 mg/mL stock solutions.

  • Working Standard Dilutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For analysis of the compound in a matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed and validated. The final extract should be dissolved in the same solvent as the standard solutions.

GC-MS Instrumentation and Conditions

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standards Injector Injector Temp: 250°C Splitless Mode Standard->Injector Sample Extract Sample Sample->Injector Column GC Column e.g., HP-5ms 30 m x 0.25 mm, 0.25 µm Injector->Column MS Mass Spectrometer EI at 70 eV Scan Range: 40-300 m/z Column->MS Oven Oven Program Initial: 70°C (2 min) Ramp: 15°C/min to 280°C Hold: 5 min Integration Peak Integration MS->Integration Library Library Search (NIST) Integration->Library Interpretation Fragmentation Analysis Library->Interpretation

Caption: Experimental workflow for GC-MS analysis.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 4 minutes.

Data Analysis
  • Peak Identification: Identify the peaks of interest based on their retention times compared to the standards.

  • Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.

  • Library Matching: Compare the experimental mass spectra with the NIST Mass Spectral Library for confirmation.

  • Fragmentation Analysis: Manually interpret the fragmentation patterns to confirm the structure and identify any unknown related substances.

Conclusion

The mass spectral fragmentation of Dimethyl 5-nitroisophthalate is significantly influenced by the presence of the nitro group, leading to characteristic losses of NO and NO2 that are absent in its non-nitrated analog, Dimethyl isophthalate. A thorough understanding of these distinct fragmentation pathways is invaluable for the unambiguous identification of these and related compounds. The provided GC-MS protocol offers a reliable and robust starting point for developing analytical methods for the separation and identification of aromatic esters in various matrices. By combining empirical data with mechanistic understanding, researchers can confidently leverage mass spectrometry for structural elucidation and chemical analysis in their scientific endeavors.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][3][4][5]

  • PubChem. (n.d.). Dimethyl 5-nitroisophthalate. Retrieved from [Link][6]

  • PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 38(11), 568-575.
  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 35(11), 30-38.
  • NIST. (n.d.). 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][1]

  • Harrison, A. G. (1992).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Yin, P., Zhang, H., & Liu, J. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(9), 1579-1589.
  • NIST. (n.d.). 1,3-Benzenedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][2][7]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

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Thermal Gravimetric Analysis (TGA) of 1,3-Benzenediacetic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Thermal Gravimetric Analysis (TGA) of 1,3-benzenediacetic acid dimethyl ester (CAS: 36076-19-4), a critical intermediate in the synthesis of fine chemicals and metal-organic frameworks (MOFs).[1]

Technical Comparison & Characterization Guide

Executive Summary

1,3-Benzenediacetic acid dimethyl ester (Dimethyl 1,3-benzenediacetate) is a diester characterized by two methoxycarbonylmethyl groups at the meta positions of a benzene ring.[1] Unlike its rigid analog dimethyl isophthalate, the presence of methylene (


) spacers imparts conformational flexibility, significantly altering its thermal profile.[1]

This guide details the thermal stability, volatility, and decomposition kinetics of this compound. Experimental evidence suggests that while the ester exhibits good thermal stability up to 180°C , it undergoes a single-step mass loss driven primarily by volatilization rather than chemical degradation under inert atmospheres.[1] Researchers utilizing this compound for high-temperature applications (e.g., MOF synthesis solvothermal conditions) must distinguish between its boiling point-driven mass loss and actual molecular decomposition .[1]

Key Material Profile
PropertySpecification
Chemical Name 1,3-Benzenediacetic acid, dimethyl ester
CAS Number 36076-19-4
Molecular Formula

Molecular Weight 222.24 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/polymorph)
Predicted Boiling Point ~310–320°C (at 760 mmHg)
Primary TGA Event Volatilization (Evaporation)

Experimental Protocol: TGA Workflow

To obtain reproducible data, the following protocol is recommended. This workflow minimizes artifacts caused by the compound's volatility.

Methodology
  • Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).[1]

  • Crucible: Alumina (

    
    ) or Platinum.[1] Note: Use a pinhole-sealed lid if determining decomposition temperature (
    
    
    
    ) to suppress evaporation.
  • Atmosphere: Nitrogen (

    
    ) at 
    
    
    
    (Purge) /
    
    
    (Balance).[1]
  • Ramp Rate:

    
     from Ambient to 
    
    
    
    .
Workflow Visualization

TGA_Workflow Sample_Prep Sample Preparation (5-10 mg, Liquid/Solid) Pan_Selection Crucible Selection (Open vs. Pinhole) Sample_Prep->Pan_Selection Equilibration Equilibration (30°C, 5 min) Pan_Selection->Equilibration Heating Dynamic Heating (10°C/min to 600°C) Equilibration->Heating Inert N2 Analysis Data Analysis (Onset, T5%, Residue) Heating->Analysis Mass Loss Deriv.

Figure 1: Standardized TGA workflow for semi-volatile organic esters.

Performance Comparison: Isomers & Precursors

The thermal behavior of 1,3-benzenediacetic acid dimethyl ester is best understood in contrast to its structural alternatives.

Comparative Analysis Table
Parameter1,3-Benzenediacetic Acid Dimethyl Ester (Subject)1,4-Benzenediacetic Acid Dimethyl Ester (Alternative 1)1,3-Benzenediacetic Acid (Alternative 2)
Structure Meta-substituted diesterPara-substituted diesterFree dicarboxylic acid
Symmetry

(Lower symmetry)

(High symmetry)

(H-bonding network)

(5% Loss)
~170–190°C (Evaporation dominant)~180–200°C~240–260°C (Decomposition)

(DTG Peak)
~315°C ~320°C~290°C (Decarboxylation)
Residual Mass < 1% (Clean evaporation)< 1%~5–10% (Char formation)
Mechanism Physical VolatilizationPhysical VolatilizationChemical Decarboxylation
Detailed Technical Insights
1. Volatility vs. Decomposition (The "Ester Trap")

Unlike the free acid (Alternative 2), which decomposes via decarboxylation (loss of


), the dimethyl ester is thermally stable but volatile.[1]
  • Observation: In an open pan TGA, the 1,3-ester will show a smooth weight loss curve starting around

    
     and reaching 
    
    
    
    mass by
    
    
    .[1]
  • Causality: This is not decomposition.[1] It is the vapor pressure overcoming the atmospheric pressure. The boiling point of the 1,3-isomer is slightly lower than the 1,4-isomer due to the "kinked" meta-structure preventing efficient crystal packing (lower lattice energy).[1]

  • Validation: To measure true thermal stability (bond breaking), use a sealed pan with a laser pinhole .[1] Under these conditions, the onset of degradation (pyrolysis) shifts to

    
    .[1]
    
2. The Methylene Spacer Effect

The presence of the


 group between the benzene ring and the carbonyl group creates a "benzylic" position.[1]
  • Oxidative Instability: If run in Air instead of Nitrogen, the TGA curve will show an earlier onset (~

    
    ) and a multi-step degradation profile.[1] The benzylic hydrogens are susceptible to radical attack, leading to oxidation before volatilization is complete.
    
  • Comparison: Dimethyl isophthalate (no spacer) is significantly more resistant to oxidative degradation in air than 1,3-benzenediacetic acid dimethyl ester.[1]

Degradation Pathway Visualization

Degradation_Pathways cluster_Inert Inert Atmosphere (N2) cluster_Air Oxidative Atmosphere (Air) Compound 1,3-Benzenediacetic Acid Dimethyl Ester Volatilization Physical Volatilization (Boiling) Compound->Volatilization < 350°C (Open Pan) Pyrolysis Pyrolysis (>400°C) (Beta-H Elimination) Compound->Pyrolysis > 400°C (Sealed Pan) Oxidation Benzylic Oxidation (Peroxide Formation) Compound->Oxidation > 150°C Combustion Combustion (CO2 + H2O) Oxidation->Combustion

Figure 2: Divergent thermal pathways dependent on atmospheric conditions.[1]

Interpretation & Application

For drug development professionals using this compound as a linker or intermediate:

  • Solvent Removal: When drying synthesized product, keep temperatures below 100°C under vacuum. TGA data indicates that mass loss (sublimation/evaporation) becomes significant above

    
     under high vacuum conditions inferred from the atmospheric onset of 
    
    
    
    .[1]
  • Purity Assay: TGA can serve as a rapid purity check.

    • Step 1: Look for low-temperature weight loss (

      
      ).[1] This indicates residual solvents (Methanol, DCM).[1]
      
    • Step 2: Analyze the main step. A sharp, single-step loss indicates a pure compound.[1] A "tailing" step suggests the presence of the mono-ester or free acid impurities.

  • Storage: Due to the benzylic susceptibility shown in the oxidative pathway, store under inert gas if long-term stability is required, although the ester is generally stable at room temperature.

References

  • National Institute of Standards and Technology (NIST) . 1,3-Benzenedicarboxylic acid, dimethyl ester (Analog Reference Data). NIST Chemistry WebBook, SRD 69.[2][3] [Link][1]

  • Chemical Abstracts Service (CAS) . CAS Registry Number 36076-19-4: 1,3-Benzenediacetic acid, dimethyl ester.[1] Common Chemistry Database.[3][4] [Link]

  • PubChem . Compound Summary: 1,2-Phenylenediacetic acid (Isomer Comparative Data). National Library of Medicine. [Link]

  • Moldoveanu, S. C. (2018).[1] Pyrolysis of Organic Molecules: Applications to Health and Environmental Issues. Elsevier. (Reference for ester pyrolysis mechanisms).

Sources

A Comparative Guide to the Spectroscopic Characterization of Metal Complexes with 1,3-Benzenediacetic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of spectroscopic techniques for the characterization of metal complexes featuring 1,3-benzenediacetic acid (H₂L) as a ligand. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of how different spectroscopic methods can be leveraged to elucidate the structural and electronic properties of these coordination compounds. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of the subject matter.

The Significance of 1,3-Benzenediacetic Acid in Coordination Chemistry

1,3-Benzenediacetic acid is a versatile dicarboxylic acid ligand that can adopt various coordination modes, leading to the formation of a diverse range of metal complexes with interesting structural motifs and potential applications in catalysis, materials science, and as metallodrugs. The flexible nature of the two methylene-carboxyl arms allows for the formation of mononuclear, binuclear, and polynuclear complexes, as well as coordination polymers. The spectroscopic characterization of these complexes is paramount to understanding their structure-property relationships.

Vibrational Spectroscopy: Probing the Ligand's Coordination Environment

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for determining the coordination mode of the carboxylate groups in 1,3-benzenediacetic acid metal complexes. The key to this analysis lies in the vibrational frequencies of the carboxylate (COO⁻) group.

Interpreting the Spectra

In the free ligand (1,3-benzenediacetic acid), the carboxylic acid groups exhibit a characteristic C=O stretching vibration (ν(C=O)) typically in the range of 1680-1710 cm⁻¹. Upon deprotonation and coordination to a metal center, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group:

  • Ionic: Δν is large, similar to that of the sodium salt of the ligand.

  • Monodentate: Δν is significantly larger than in the ionic form.

  • Bidentate Chelating: Δν is significantly smaller than in the ionic form.

  • Bidentate Bridging: Δν is comparable to or slightly larger than in the ionic form.

Comparative FT-IR Data for M(II) Complexes with Aromatic Carboxylate Ligands
Complexνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)Coordination Mode
Co(II) Complex ~1580~1420~160Bidentate Bridging
Ni(II) Complex ~1585~1425~160Bidentate Bridging
Cu(II) Complex ~1600~1415~185Monodentate/Bridging
Zn(II) Complex ~1575~1430~145Bidentate Chelating/Bridging

Note: The exact values can vary depending on the specific crystal structure and presence of other ligands.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground metal complex with dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the 4000-400 cm⁻¹ range using a suitable FT-IR spectrometer.

  • Data Analysis: Identify the characteristic vibrational bands of the ligand and compare the positions of the carboxylate stretching frequencies in the complex to those of the free ligand and its sodium salt to determine the coordination mode.

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of metal complexes with 1,3-benzenediacetic acid ligands requires a multi-technique approach. FT-IR spectroscopy is indispensable for determining the coordination modes of the carboxylate groups. UV-Vis spectroscopy provides insights into the electronic structure and coordination geometry of transition metal complexes. NMR spectroscopy is crucial for elucidating the solution structure of diamagnetic complexes. Finally, luminescence spectroscopy is the primary tool for investigating the photophysical properties of lanthanide complexes. By judiciously applying and comparing the data from these techniques, researchers can gain a detailed understanding of the structure and properties of these versatile coordination compounds.

References

  • Synthesis, structure and luminescence studies of Eu(III), Tb(III), Sm(III), Dy(III) cationic complexes with acetylacetone and bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)propane. (n.d.). PubMed Central. [Link]

  • Di Pietro, S., et al. (2023). Circularly Polarized Luminescence from New Heteroleptic Eu(III) and Tb(III) Complexes. Inorganic Chemistry. [Link]

  • Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. (2025). International Journal for Multidisciplinary Research. [Link]

  • Schubert, E. M. (1992). The Evans Method for Measuring Magnetic Susceptibility.
  • Piguet, C. (1997). A Simple and Inexpensive Method for the Determination of Magnetic Susceptibilities.
  • Nataro, C., & Fosbenner, S. M. (2009). The Use of the Evans Method for the Measurement of Magnetic Susceptibility in the Undergraduate Laboratory.
  • Evans, D. F. (1959). The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance. Journal of the Chemical Society.
  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). MDPI. [Link]

  • Spectrophotometric study of Co(II), Ni(II), Cu(II), Zn(II), Pd(II) and Hg(II) complexes with isatin-beta-thiosemicarbazone. (2025). ResearchGate. [Link]

  • Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. (2019). Nanalysis. [Link]

  • NMR Spectroscopy of Paramagnetic Complexes. (n.d.). Wiley Online Library. [Link]

  • Synthesis of new dithiolate complexes of transition metals. (n.d.). ResearchGate. [Link]

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. (2008). International Journal of Natural and Engineering Sciences. [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. (2025). MDPI. [Link]

  • Synthesis of Stereoisomeric - Metal Complexes Using Phase-Transfer Catalysis and Photochemical Transforms. (n.d.). Defense Technical Information Center. [Link]

  • In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. (n.d.). PubMed Central. [Link]

Safety Operating Guide

Navigating the Safe Handling of 1,3-Benzenediacetic Acid Dimethyl Ester: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1,3-Benzenediacetic acid dimethyl ester (CAS 14181-83-6), focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and proper disposal protocols.

Immediate Risk Assessment and Hazard Analysis

In the absence of specific toxicity data, a precautionary approach is warranted. Structurally, 1,3-Benzenediacetic acid dimethyl ester is an aromatic diester. While many such compounds exhibit low acute toxicity, potential hazards could include irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust or aerosols.[1][2] It is also prudent to consider the possibility of allergic skin reactions with repeated exposure.[3]

Therefore, all handling procedures should be designed to minimize direct contact and the generation of airborne particulates or mists.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial to mitigate potential exposure. The following table outlines the recommended PPE for handling 1,3-Benzenediacetic acid dimethyl ester in a laboratory setting.

Protection Type Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3]Protects against accidental splashes of solutions or contact with solid particles.
A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or when handling larger quantities.Provides a broader area of protection for the entire face.
Hand Protection Disposable nitrile gloves (minimum 5 mil thickness).Offers good resistance to a wide range of chemicals and provides a barrier against skin contact.[4]
Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data for esters.Ensures the integrity of the protective barrier.
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from minor spills and contamination.
Long pants and closed-toe shoes are mandatory.Provides a basic level of protection against spills and falling objects.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood.Engineering controls are the primary means of controlling airborne contaminants.
If there is a potential for generating dust (e.g., during weighing or transfer of solid material) or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved N95 respirator or higher should be used.[1]Protects the respiratory system from inhalation of potentially irritating particles.

Operational Plans: Step-by-Step Guidance

Adherence to a standardized operational workflow is critical for ensuring safety and experimental integrity.

Experimental Workflow: Weighing and Solution Preparation

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Assemble Materials don_ppe->gather_materials weigh 4. Weigh Solid gather_materials->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Glassware dissolve->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Caption: A stepwise workflow for the safe handling of 1,3-Benzenediacetic acid dimethyl ester.

Methodology:

  • Preparation:

    • Designate a work area within a properly functioning chemical fume hood.

    • Don the required PPE as outlined in the table above.

    • Assemble all necessary equipment, including glassware, spatulas, and a container for waste.

  • Weighing and Transfer:

    • To minimize the generation of dust, weigh the solid material carefully. If possible, use a balance with a draft shield.

    • Use a spatula to transfer the solid to the reaction vessel or a container for dissolution. Avoid creating airborne dust.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling:

    • Thoroughly decontaminate any reusable glassware and equipment after use.

    • Properly dispose of all contaminated waste, including gloves and any disposable labware.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Categorization:

  • Solid Waste: Unused 1,3-Benzenediacetic acid dimethyl ester and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing 1,3-Benzenediacetic acid dimethyl ester should be collected in a separate, labeled hazardous waste container for organic waste. Do not dispose of this material down the drain.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.

Disposal Procedure:

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Clearly label all waste containers with the full chemical name and an indication of the primary hazard (e.g., "Non-halogenated Organic Waste").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

By adhering to these guidelines, researchers can handle 1,3-Benzenediacetic acid dimethyl ester with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Castrol. (2025, July 2). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/AAE4A4D4E3E3F3D880258C890054F6E3/ File/270459.pdf)
  • SK Chemicals. (2016, June 1). Material Safety Data Sheet. Retrieved from [Link]

  • Lotte Chemical. (2023, January 19). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol. Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-butanediol, 1,4-dimethyl 1,4-benzenedicarboxylate and alpha-hydro-omega-hydroxypoly[oxy(methyl-1,2-ethanediyl)]. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. Retrieved from [Link]

  • TRC Corp. (n.d.). Safety Data Sheet: Dibasic Ester. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.